Buthionine sulfoximine ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131202-22-7 |
|---|---|
Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-(butan-2-ylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1 |
InChI Key |
LTSXFJISUHNKQB-OYNLBEDRSA-N |
SMILES |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
Isomeric SMILES |
CCC(C)S(=N)(=O)CC[C@@H](C(=O)OCC)N |
Canonical SMILES |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
Synonyms |
BSO ethyl ester buthionine sulfoximine ethyl este |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Buthionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Buthionine Sulfoximine (BSO), a critical agent in the study of cellular redox biology and cancer therapy. The ethyl ester form of BSO enhances its cellular permeability, allowing for more efficient delivery of the active compound.
Core Mechanism of Action: Inhibition of Glutathione Synthesis
Buthionine sulfoximine is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), now more commonly known as glutamate-cysteine ligase (GCL).[1][2][3][4] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH).[1][4] BSO acts as an irreversible inhibitor of this enzyme.[3][5] The inhibition mechanism involves the phosphorylation of BSO by MgATP, catalyzed by γ-GCS itself, forming buthionine sulfoximine phosphate. This product then binds tightly to the enzyme, leading to its inactivation.
By blocking γ-GCS, BSO effectively shuts down the de novo synthesis of GSH, leading to the depletion of intracellular glutathione levels.[1][3][6][7] This depletion is a critical event that underlies the various biological effects of BSO.
Caption: Inhibition of γ-glutamylcysteine synthetase (γ-GCS) by Buthionine Sulfoximine (BSO).
Downstream Consequences of Glutathione Depletion
The depletion of the cellular GSH pool by BSO triggers a cascade of downstream events, primarily centered around increased oxidative stress and sensitization of cells to various insults.
-
Increased Oxidative Stress and Lipid Peroxidation: GSH is a primary intracellular antioxidant, crucial for detoxifying reactive oxygen species (ROS). BSO-induced GSH depletion impairs this defense, leading to an accumulation of ROS.[8] This state of oxidative stress can cause significant cellular damage, including lipid peroxidation, as evidenced by increased levels of thiobarbituric acid reactive substances and conjugated dienes.[7]
-
Sensitization to Chemotherapy and Radiation: Many cancer cells exhibit elevated GSH levels, which is a key factor in their resistance to alkylating agents (e.g., melphalan) and platinum compounds (e.g., cisplatin).[4][9][10] By depleting GSH, BSO can reverse this resistance and enhance the cytotoxicity of these therapeutic agents.[1][4][9] This synergistic effect has been observed in various cancer cell lines, including melanoma, ovarian, and breast cancer.[3][11]
-
Induction of Cell Death: The profound cellular stress caused by GSH depletion can initiate programmed cell death pathways. BSO has been shown to induce apoptosis, characterized by caspase-3 activation and the appearance of apoptotic bodies.[8][12] In some contexts, BSO can also induce ferroptosis, a form of iron-dependent cell death.[5]
-
Altered Cellular Homeostasis: Extended GSH depletion can lead to cellular toxicity, manifesting as the inhibition of protein and DNA synthesis and cell cycle arrest at the G1 and G2 phases.[13] Furthermore, it can disrupt calcium homeostasis, contributing to cell injury.[7] In cardiomyocytes, BSO-induced GSH depletion causes the activation of PKC-δ, which in turn leads to ROS generation and cell death.[8]
Caption: Logical flow of the downstream effects of BSO-mediated GSH depletion.
Quantitative Data
The efficacy of BSO varies across different cell types and conditions. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of Buthionine Sulfoximine in Various Cancer Cell Lines
| Cell Line/Tumor Type | IC50 (µM) | Reference |
| Melanoma Specimens | 1.9 | [3][11] |
| ZAZ Melanoma | 4.9 | [5] |
| Breast Tumor Specimens | 8.6 | [3][11] |
| A2780 Ovarian | 8.5 | [5] |
| M14 Melanoma | 18 | [5] |
| MCF-7 Breast | 26.5 | [5] |
| Ovarian Tumor Specimens | 29 | [3][11] |
Table 2: Efficacy of Glutathione Depletion by Buthionine Sulfoximine
| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |
| SNU-1 (Stomach Cancer) | 1 mM | 2 days | 75.7% | [9] |
| SNU-1 (Stomach Cancer) | 2 mM | 2 days | 76.2% | [9] |
| OVCAR-3 (Ovarian Cancer) | 1 mM | 2 days | 74.1% | [9] |
| OVCAR-3 (Ovarian Cancer) | 2 mM | 2 days | 63.0% | [9] |
| GBC-SD (Biliary Tract Cancer) | 50 µM | Time-dependent | Significant | [1] |
| Murine Mammary Carcinoma | 0.05 mM | 24-48 hours | ~95% | [13] |
| ZAZ and M14 Melanoma | 50 µM | 48 hours | 95% | [3][11] |
| Ehrlich Ascites Tumor Cells | ~1 mM | 72 hours | >90% | [14] |
| CHO-K1 Cells | ~1 mM | Not specified | >90% | [14] |
Experimental Protocols
Reproducing the effects of BSO requires precise experimental methodologies. Below are representative protocols derived from the literature.
Protocol 1: Assessment of BSO-Induced Cytotoxicity and GSH Depletion
This protocol outlines a general workflow for evaluating the effect of BSO alone or in combination with a cytotoxic agent.
-
Cell Culture: Plate cells (e.g., SNU-1, OVCAR-3, or other desired cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[15]
-
BSO Pre-treatment: Treat the cells with varying concentrations of BSO (e.g., 0.02 mM to 2 mM) for a specified duration (e.g., 24 to 48 hours) to achieve GSH depletion.[9]
-
Chemotherapeutic Agent Treatment: For combination studies, add the chemotherapeutic agent (e.g., cisplatin, melphalan) at various concentrations and incubate for an additional period (e.g., 24 to 72 hours).[1][15]
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. The IC50 value can be determined from the dose-response curve.[15]
-
-
GSH Level Measurement:
-
For parallel plates, harvest cells at the end of the BSO treatment period.
-
Lyse the cells and determine the intracellular GSH concentration using a commercially available kit or through analytical methods like high-performance liquid chromatography (HPLC).
-
Caption: Experimental workflow for chemosensitization studies using BSO.
Protocol 2: Preparation of BSO and Glutathione Ethyl Ester Solutions
-
Buthionine Sulfoximine (BSO): BSO is typically soluble in aqueous solutions. For cell culture experiments, it can be dissolved directly in sterile cell culture media or phosphate-buffered saline (PBS) to the desired stock concentration and filter-sterilized before use.
-
Glutathione Ethyl Ester (GSH-EE): As a more cell-permeable form of GSH, the ethyl ester is used in rescue experiments to replenish intracellular GSH.[16] It is soluble in water (approx. 20 mg/ml) and PBS (approx. 10 mg/ml).[17] It is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[17] For experiments, a stock solution can be prepared in an appropriate aqueous buffer.[17]
Conclusion
Buthionine sulfoximine, particularly in its cell-permeable ethyl ester form, is a powerful tool for modulating cellular redox status. Its specific and irreversible inhibition of γ-GCS leads to the depletion of glutathione, which in turn increases oxidative stress and sensitizes cancer cells to conventional therapies. This mechanism of action makes BSO and its analogs promising candidates for overcoming drug resistance in oncology and provides researchers with an invaluable method for studying the multifaceted roles of glutathione in health and disease.
References
- 1. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxic effects of extended glutathione depletion by buthionine sulfoximine on murine mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of BSO and L-cysteine on drug-induced cytotoxicity in primary cell cultures: drug-, cell type-, and species-specific difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buthionine sulfoximine protects the viability of adult rat Leydig cells exposed to ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on Buthionine Sulfoximine (BSO) for Glutathione Depletion
A Note to the Reader: While the initial request specified buthionine sulfoximine ethyl ester (BSOEE), a thorough review of available scientific literature has revealed a significant lack of detailed, publicly accessible data specifically on this ester form. The vast majority of research has been conducted on its parent compound, L-buthionine-S,R-sulfoximine (BSO). BSOEE is designed as a prodrug to enhance cellular uptake, where it is then hydrolyzed to the active BSO molecule. Due to the scarcity of specific protocols and quantitative data for BSOEE, this guide will focus on the extensive and well-documented information available for BSO, which is the active agent responsible for glutathione depletion. The principles and downstream effects described herein are directly applicable to the action of BSOEE following its intracellular conversion.
Introduction: The Role of Glutathione and the Rationale for its Depletion
Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein antioxidant in mammalian cells. It plays a critical role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage. Elevated intracellular GSH levels are a hallmark of many cancer cells, contributing to resistance to both chemotherapy and radiation therapy. This resistance is often mediated by the neutralization of reactive oxygen species (ROS) generated by these treatments and through the direct detoxification of chemotherapeutic agents by glutathione S-transferases (GSTs).
Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of glutathione. By irreversibly inhibiting γ-GCS, BSO effectively depletes the intracellular pool of GSH, thereby sensitizing cancer cells to therapeutic interventions.
Mechanism of Action: Inhibition of Glutathione Synthesis
The synthesis of glutathione is a two-step enzymatic process. BSO specifically targets the first enzyme in this pathway.
-
Step 1: Formation of γ-glutamylcysteine: Catalyzed by γ-GCS, this step involves the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.
-
Step 2: Addition of Glycine: Glutathione synthetase adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.
BSO acts as a transition-state analog inhibitor of γ-GCS, binding irreversibly to the enzyme and preventing the synthesis of γ-glutamylcysteine. This leads to a time-dependent decline in intracellular GSH levels.
Data Presentation: Efficacy of BSO in Glutathione Depletion
The efficacy of BSO in depleting glutathione has been demonstrated across a wide range of in vitro and in vivo models. The extent and kinetics of depletion are dependent on the cell type, BSO concentration, and duration of exposure.
| Model System | BSO Concentration/Dose | Treatment Duration | Extent of GSH Depletion | Reference |
| Male C3H Mice (Liver and Kidney) | 0.8 - 1.6 g/kg (i.p.) | 2 - 4 hours | ~65% | [1] |
| Human Stomach Cancer Cell Line (SNU-1) | 0.02 mM | 2 days | 71.5% | |
| Human Ovarian Cancer Cell Line (OVCAR-3) | 2 mM | 2 days | 63.0% | |
| Ehrlich Ascites Tumor-Bearing Mice | 4 mmol/kg (single dose) | Not specified | Depletion to 0.3-0.4 µmol/g | [2] |
| Mice (administered in drinking water) | 20 mM | 14 days | Liver: 53.6%, Kidney: 83.3% | [3] |
| V79-379A Cells | 50 or 500 µM | 10 hours | >95% |
Experimental Protocols
In Vitro Glutathione Depletion with BSO
Objective: To deplete intracellular glutathione in cultured cells to enhance sensitivity to a cytotoxic agent.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
L-Buthionine-S,R-sulfoximine (BSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cytotoxic agent (e.g., cisplatin, melphalan, doxorubicin)
-
Reagents for GSH quantification (e.g., Ellman's reagent, commercial GSH assay kit)
-
Cell lysis buffer
Protocol:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach exponential growth phase (typically 24 hours).
-
BSO Preparation: Prepare a stock solution of BSO in sterile water or PBS. The solubility and stability of BSO in aqueous solutions are generally good. Further dilutions should be made in cell culture medium to the desired final concentrations (e.g., 20 µM to 1 mM).
-
BSO Treatment: Remove the existing medium from the cells and replace it with medium containing the desired concentration of BSO. A control group with medium alone should be included.
-
Incubation: Incubate the cells for a period sufficient to achieve significant GSH depletion. This is typically between 24 and 72 hours, as the depletion relies on the natural turnover of existing GSH.
-
Co-treatment with Cytotoxic Agent: Following the pre-incubation with BSO, the cytotoxic agent can be added directly to the BSO-containing medium for the desired treatment duration.
-
Assessment of GSH Depletion:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Quantify the intracellular GSH levels using a standard method such as the Ellman's reagent assay or a commercially available kit.
-
-
Assessment of Cytotoxicity: Cell viability can be determined using assays such as MTT, XTT, or by colony formation assays.
In Vivo Glutathione Depletion in a Mouse Model
Objective: To deplete glutathione levels in tumor xenografts and normal tissues to investigate the therapeutic enhancement of a chemotherapeutic agent.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
L-Buthionine-S,R-sulfoximine (BSO)
-
Sterile saline or PBS for injection
-
Chemotherapeutic agent
-
Tissue homogenization buffer
-
Reagents for GSH quantification
Protocol:
-
BSO Administration: BSO can be administered to mice through several routes:
-
Treatment Schedule: The timing of BSO administration relative to the chemotherapeutic agent is crucial. BSO is often administered for a period before and concurrently with the chemotherapy to ensure maximal GSH depletion during the therapeutic window.
-
Tissue Collection: At the end of the experiment, mice are euthanized, and tumors and various organs (e.g., liver, kidney) are harvested.
-
GSH Quantification:
-
Tissues are homogenized in a suitable buffer on ice.
-
The homogenates are centrifuged to remove cellular debris.
-
The supernatant is used for the quantification of GSH levels.
-
-
Assessment of Therapeutic Efficacy: Tumor growth is monitored throughout the experiment by caliper measurements. Animal weight and overall health should also be monitored for toxicity assessment.
Visualizations of Signaling Pathways and Workflows
BSOEE Mechanism of Action and GSH Depletion
Caption: BSOEE cellular uptake and conversion to BSO for GSH synthesis inhibition.
Experimental Workflow for In Vitro Chemosensitization
Caption: Workflow for assessing BSO-mediated chemosensitization in cell culture.
Downstream Consequences of BSO-Induced GSH Depletion
Caption: Signaling consequences of GSH depletion by BSO in cancer cells.
Conclusion and Future Directions
Buthionine sulfoximine is a well-characterized and effective agent for depleting intracellular glutathione, thereby sensitizing cancer cells to various therapeutic modalities. Its specificity for γ-GCS makes it a valuable tool for both basic research and clinical investigations. While the ethyl ester prodrug, BSOEE, is logically designed for improved cellular penetration, a clear need exists for direct comparative studies to quantify its advantages over the parent BSO molecule. Future research should focus on the pharmacokinetics and pharmacodynamics of BSOEE to fully elucidate its potential as a clinical chemosensitizer. The activation of pro-survival pathways, such as the Nrf2 response, following GSH depletion also warrants further investigation to develop strategies that can overcome this adaptive resistance mechanism.[5]
References
- 1. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Glutathione depletion in survival and apoptotic pathways [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Buthionine Sulfoximine Ethyl Ester (BSOEE) in Oxidative Stress
Introduction: Oxidative Stress and Glutathione Modulation
Oxidative stress represents an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This imbalance can lead to cellular damage, implicating oxidative stress in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.
A primary cellular defense against oxidative damage is the tripeptide glutathione (GSH), the most abundant non-protein thiol. GSH directly scavenges ROS and also serves as a critical cofactor for enzymes like glutathione peroxidase (GPX) and glutathione-S-transferases (GSTs). The synthesis of GSH is a two-step enzymatic process, with the first step, catalyzed by γ-glutamylcysteine synthetase (GCS), being the rate-limiting reaction.
Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of GCS.[1] By blocking this enzyme, BSO effectively depletes intracellular GSH stores, thereby compromising the cell's antioxidant capacity and rendering it vulnerable to oxidative stress.
This compound (BSOEE) is a cell-permeable prodrug of BSO. A prodrug is an inactive compound that is converted into its active form within the body. The esterification of the carboxyl group of BSO to create BSOEE enhances its lipophilicity. This modification is designed to improve its ability to cross cell membranes. Once inside the cell, ubiquitous intracellular esterases are presumed to hydrolyze the ester, releasing the active BSO molecule to inhibit GCS. This strategy is analogous to that used for glutathione monoethyl ester (GSH-MEE), which is effectively transported into cells and converted to GSH, whereas GSH itself is not.[2][3][4]
This guide details the mechanism of action of BSOEE, its downstream effects on cellular signaling pathways, and its application as a tool to induce oxidative stress for research and therapeutic development. The data presented is primarily based on studies using BSO, the active form generated from BSOEE.
Mechanism of Action: Glutathione Depletion
The primary mechanism of BSO is the irreversible inhibition of γ-glutamylcysteine synthetase (GCS). This action blocks the synthesis of new glutathione, leading to a progressive depletion of the cellular GSH pool as it is consumed by normal metabolic processes and oxidative challenges.
The depletion of GSH has several critical downstream consequences:
-
Increased ROS Levels : With reduced GSH, the cell's capacity to neutralize ROS is diminished, leading to their accumulation.
-
Lipid Peroxidation : The accumulation of ROS, particularly in the presence of iron, can trigger the peroxidation of lipids in cellular membranes, a hallmark of ferroptosis.
-
Sensitization to Other Agents : Cells depleted of GSH become more sensitive to the cytotoxic effects of chemotherapeutic agents (e.g., alkylating agents, platinum compounds) and radiation therapy.[5]
Caption: BSOEE enters the cell and is converted to BSO, which inhibits GCS, blocking GSH synthesis.
Quantitative Effects of BSO Treatment
The following tables summarize quantitative data from various studies on the effects of BSO on cell lines and animal models.
Table 1: Glutathione Depletion in Various Models
| Cell Line / Tissue | BSO Concentration | Treatment Duration | GSH Depletion (%) | Reference |
| ZAZ & M14 Melanoma | 50 µM | 48 hours | ~95% | [6][7] |
| SCLC Cells | 500 µM | 30 hours | 57% | [8] |
| H9c2 Cardiomyocytes | 10 mM | 12 hours | ~57% | [9] |
| Mouse Liver | 4 mmol/kg (i.p.) | 12 days | 72% | [10] |
| Mouse Kidney | 4 mmol/kg (i.p.) | 12 days | 85% | [10] |
| Mouse Muscle | 4 mmol/kg (i.p.) | 12 days | 93% | [10] |
| HT1080 Tumor (Mouse) | 600 mg/kg (i.v.) | 48 hours | >95% | [8] |
Table 2: Cytotoxicity (IC50) of BSO in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Melanoma Specimens | Melanoma | 1.9 µM | [7] |
| ZAZ Cells | Melanoma | 4.9 µM | [10] |
| M14 Cells | Melanoma | 18 µM | [10] |
| Breast Tumor Specimens | Breast Cancer | 8.6 µM | [7] |
| MCF-7 Cells | Breast Cancer | 26.5 µM | [10] |
| Ovarian Tumor Specimens | Ovarian Cancer | 29 µM | [7] |
| A2780 Cells | Ovarian Cancer | 8.5 µM | [10] |
BSO-Induced Signaling Pathways
Depletion of GSH by BSO triggers distinct cellular stress responses and cell death pathways depending on the cellular context and the kinetics of GSH depletion.
Apoptotic Pathway
In several cell types, severe GSH depletion leads to an increase in ROS, which can trigger apoptosis. One identified pathway involves the activation of Protein Kinase C-delta (PKC-δ), which further propagates the ROS signal, leading to the activation of executioner caspases like caspase-3.[4]
Caption: BSO-induced GSH depletion can lead to apoptosis via PKC-δ activation and increased ROS.
Ferroptosis Pathway
Ferroptosis is an iron-dependent form of regulated cell death characterized by extensive lipid peroxidation. Glutathione Peroxidase 4 (GPX4) is a key enzyme that uses GSH to reduce lipid hydroperoxides and prevent ferroptosis. By depleting GSH, BSO indirectly inhibits GPX4 activity, leading to an accumulation of lipid ROS and subsequent cell death.
Caption: BSO depletes the GPX4 cofactor GSH, leading to lipid ROS accumulation and ferroptosis.
Pro-Survival Stress Response
When GSH depletion is slow and not immediately lethal, cells can activate adaptive pro-survival pathways.[3] Key transcription factors like NF-κB and Nrf2 are activated by the redox imbalance. Nrf2, in particular, translocates to the nucleus and drives the expression of a battery of antioxidant genes, including those involved in GSH metabolism, in an attempt to restore homeostasis.[3]
Caption: Gradual GSH depletion can activate the Nrf2 pathway, promoting cell survival.
Experimental Protocols
BSOEE and BSO are invaluable tools for studying the biological consequences of oxidative stress. Below are generalized protocols for their use.
General Protocol for Inducing Oxidative Stress in Cell Culture
-
Preparation : Prepare a stock solution of BSO (or BSOEE) in sterile water or cell culture medium. A typical stock concentration is 100 mM. Filter-sterilize the solution.
-
Cell Seeding : Plate cells at a desired density and allow them to adhere overnight.
-
Treatment : Remove the existing medium and replace it with fresh medium containing the desired final concentration of BSO. Concentrations can range from 50 µM to 10 mM, depending on the cell type and desired depletion rate.[6][9]
-
Incubation : Incubate cells for a period ranging from 6 to 72 hours.[6] The duration depends on the endpoint being measured (e.g., GSH depletion, ROS production, cell death).
-
Analysis : After incubation, harvest cells for downstream analysis of GSH levels, ROS production, or cell viability.
Caption: General workflow for in vitro experiments using BSO to induce oxidative stress.
Protocol for Measuring Intracellular Glutathione
The Tietze method is a common spectrophotometric assay for quantifying total glutathione.
-
Cell Lysis : Harvest and wash cells. Lyse the cells in a suitable buffer (e.g., 0.01 M NaPO4 + 0.005 M EDTA) by methods such as freeze-thawing.[6] Centrifuge to pellet debris.
-
Reaction Mixture : In a 96-well plate, add the cell supernatant.
-
Reagents : Add the reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase.
-
Initiation : Start the reaction by adding NADPH.
-
Measurement : Immediately measure the change in absorbance at 412 nm over time. The rate of color change (formation of TNB) is proportional to the glutathione concentration.
-
Quantification : Calculate the GSH concentration by comparing the rate to a standard curve generated with known GSH concentrations.[6]
Protocol for Measuring Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe is widely used to measure general ROS levels.
-
Cell Treatment : Treat cells with BSO as described above. Include positive (e.g., H₂O₂) and negative controls.
-
Probe Loading : Remove the treatment medium, wash cells with PBS, and incubate them with DCFDA (typically 5-10 µM) in PBS for 30-60 minutes at 37°C, protected from light.
-
Measurement : Wash cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/535 nm).
-
Analysis : An increase in fluorescence intensity relative to the untreated control indicates an increase in intracellular ROS.
References
- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. [PDF] The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not | Semantic Scholar [semanticscholar.org]
- 10. Stereoselective pharmacokinetics of L-buthionine SR-sulfoximine in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Buthionine Sulfoximine Ethyl Ester: A Technical Guide to γ-Glutamylcysteine Synthetase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Buthionine Sulfoximine Ethyl Ester (BSOEE) as an inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis. While direct experimental data on BSOEE is limited, this document leverages the extensive research on its active form, L-Buthionine Sulfoximine (BSO), to detail its mechanism of action, downstream cellular effects, and its role in sensitizing cancer cells to conventional therapies. This guide includes quantitative data on BSO's efficacy, detailed experimental protocols for studying GSH depletion, and visualizations of key cellular pathways and experimental workflows.
Introduction: The Rationale for GCS Inhibition
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a critical role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage. Elevated GSH levels are frequently observed in cancer cells, contributing to resistance to chemotherapy and radiation therapy.
The biosynthesis of GSH is a two-step enzymatic process initiated by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). GCS catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.
Inhibition of GCS presents a promising strategy to deplete intracellular GSH levels, thereby rendering cancer cells more susceptible to oxidative stress and the cytotoxic effects of anticancer agents. L-Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of GCS. However, its hydrophilic nature can limit its passive diffusion across the cell membrane. To address this, this compound (BSOEE) was developed as a more lipophilic prodrug. The esterification of the carboxyl group in BSO is designed to enhance its cellular uptake. Once inside the cell, it is hypothesized that intracellular esterases hydrolyze BSOEE to BSO, the active inhibitor.
Mechanism of Action
The primary mechanism of BSOEE involves its intracellular conversion to BSO, which then irreversibly inhibits GCS.
-
Cellular Uptake: As a more lipophilic molecule than BSO, BSOEE is expected to more readily cross the cell membrane.
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases are presumed to cleave the ethyl ester group, releasing the active inhibitor, BSO.
-
GCS Inhibition: BSO acts as a transition-state analog inhibitor of GCS. It is phosphorylated by ATP at the glutamate-binding site of the enzyme, forming a stable, non-covalent complex that effectively and irreversibly inactivates the enzyme.
-
GSH Depletion: The inhibition of GCS blocks the first and rate-limiting step of GSH synthesis, leading to a progressive depletion of intracellular GSH levels.
Caption: Mechanism of BSOEE action.
Quantitative Data
The following tables summarize quantitative data obtained from studies using BSO . It is anticipated that BSOEE would achieve similar intracellular concentrations of BSO, potentially at lower extracellular concentrations due to enhanced uptake.
Table 1: IC50 Values for BSO in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) for BSO varies across different cell lines, reflecting differences in their dependence on GSH metabolism.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma | Melanoma | 1.9 | [1] |
| Breast Tumor | Breast Cancer | 8.6 | [1] |
| Ovarian Tumor | Ovarian Cancer | 29 | [1] |
Table 2: Efficacy of BSO in Depleting Cellular Glutathione
The extent of GSH depletion is dependent on the BSO concentration and the duration of treatment.
| Cell Line | BSO Concentration (mM) | Treatment Duration | % GSH Depletion | Reference |
| SNU-1 | 1 | 2 days | 75.7 | [2] |
| SNU-1 | 2 | 2 days | 76.2 | [2] |
| OVCAR-3 | 1 | 2 days | 74.1 | [2] |
| OVCAR-3 | 2 | 2 days | 63.0 | [2] |
| SNU-1 | 0.02 | 2 days | 71.5 | [2] |
| SNU-1 | 2 | 2 hours | 33.4 | [2] |
| ZAZ and M14 | 0.05 | 48 hours | 95 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of GCS inhibition. These protocols are based on studies using BSO and can be adapted for BSOEE.
Protocol 1: Cell Culture and BSO Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or GSH analysis) at a density that allows for logarithmic growth during the experiment.
-
BSOEE Preparation: Prepare a stock solution of BSOEE in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations in complete culture medium.
-
Treatment: Replace the culture medium with the BSOEE-containing medium. For time-course experiments, add the agent at staggered time points. A typical treatment duration to achieve significant GSH depletion is 24-72 hours.
-
Controls: Include a vehicle control (medium with the same concentration of solvent used for BSOEE) and an untreated control.
Protocol 2: Measurement of Intracellular Glutathione
A common method for quantifying total GSH is the Tietze assay, a spectrophotometric method based on the recycling of GSH by glutathione reductase.
-
Sample Preparation:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a deproteinizing agent, such as 5% metaphosphoric acid or 6.5% trichloroacetic acid, to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cellular GSH.
-
-
Assay Procedure (in a 96-well plate):
-
Prepare a standard curve using known concentrations of GSH.
-
To each well, add the sample supernatant or GSH standard.
-
Add the reaction mixture containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate buffer.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the total glutathione concentration.
-
-
Data Analysis: Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve. Normalize the results to the protein concentration of the cell lysate or cell number.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of BSOEE, alone or in combination with a cytotoxic agent, for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Caption: A general workflow for studying BSOEE effects.
Downstream Cellular Effects and Signaling Pathways
The depletion of GSH by BSOEE (via BSO) has profound consequences on cellular physiology, primarily by disrupting the redox balance. This leads to increased levels of reactive oxygen species (ROS) and oxidative stress.
Induction of Oxidative Stress and Apoptosis
Increased ROS can damage cellular macromolecules, including lipids, proteins, and DNA, and can trigger programmed cell death (apoptosis). The intrinsic (mitochondrial) pathway of apoptosis is often activated:
-
GSH Depletion: Inhibition of GCS leads to a decline in cellular GSH.
-
ROS Accumulation: The reduced capacity to neutralize ROS results in their accumulation.
-
Mitochondrial Dysfunction: Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, such as cytochrome c.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
Caption: BSOEE-induced intrinsic apoptosis pathway.
Sensitization to Chemotherapy and Radiation
One of the most significant applications of GCS inhibition is in overcoming drug resistance. Many chemotherapeutic agents, such as platinum-based drugs (e.g., cisplatin), kill cancer cells by inducing DNA damage and oxidative stress. Cancer cells with high GSH levels can neutralize these drugs and the ROS they generate.
By depleting GSH, BSOEE can:
-
Enhance Drug Efficacy: Lowering GSH levels allows chemotherapeutic agents to exert their cytotoxic effects more efficiently.[2]
-
Increase Radiation Sensitivity: GSH is involved in repairing radiation-induced DNA damage. Its depletion can enhance the efficacy of radiotherapy.[2]
Applications in Research and Drug Development
BSOEE serves as a valuable tool for:
-
Studying Oxidative Stress: It provides a specific method to induce endogenous oxidative stress by depleting a key antioxidant.
-
Investigating Drug Resistance: It can be used to explore the role of GSH in resistance to various anticancer agents.
-
Therapeutic Development: BSOEE and similar compounds are being investigated as chemosensitizing and radiosensitizing agents in preclinical and clinical studies.
Conclusion
This compound is a promising agent for the targeted depletion of glutathione in cancer cells. As a prodrug of BSO, it is designed for enhanced cellular permeability, leading to the irreversible inhibition of γ-glutamylcysteine synthetase. The resulting GSH depletion disrupts cellular redox balance, induces oxidative stress, and can trigger apoptosis. Furthermore, BSOEE has the potential to reverse GSH-mediated resistance to chemotherapy and radiotherapy. While much of the available data is on the active compound BSO, the rationale for using the ethyl ester form is strong. Further research specifically characterizing the pharmacokinetics and pharmacodynamics of BSOEE is warranted to fully realize its therapeutic potential.
References
Investigating Ferroptosis with Buthionine Sulfoximine Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of Buthionine Sulfoximine (BSO) and its cell-permeable prodrug, Buthionine Sulfoximine Ethyl Ester (BSO-Et), as tools to induce and investigate ferroptosis. BSO is a specific inhibitor of Glutamate-Cysteine Ligase (GCL), a critical enzyme in the biosynthesis of glutathione (GSH). By depleting intracellular GSH, BSO triggers a cascade of events leading to the iron-dependent cell death pathway known as ferroptosis.
Mechanism of Action: BSO-Induced Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] The central regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that uses reduced glutathione (GSH) as a cofactor to neutralize toxic lipid peroxides.[3][4]
BSO acts as a "Class I" or "Type 1" ferroptosis inducer.[5] Its mechanism is indirect, initiating cell death by targeting the synthesis of GSH. BSO irreversibly inhibits Glutamate-Cysteine Ligase (GCL), the rate-limiting enzyme in the de novo synthesis of glutathione.[1][6] This inhibition leads to a profound depletion of the intracellular GSH pool. Without sufficient GSH, GPX4 becomes inactive, unable to reduce lipid peroxides to non-toxic lipid alcohols. The resulting accumulation of lipid ROS, in the presence of labile iron, leads to extensive membrane damage and cell death via ferroptosis.[1]
Quantitative Data on BSO Treatment
The efficacy of BSO in depleting GSH and inducing ferroptosis is cell-type dependent and requires empirical determination.[7] Treatment typically requires longer incubation periods (48-72 hours) to achieve maximum effect.[7] Below are examples of concentrations and their effects reported in various studies.
Table 1: BSO Concentration and Effects on Cell Viability
| Cell Line | BSO Concentration | Treatment Duration | Viability Assay | Observed Effect | Citation |
|---|---|---|---|---|---|
| Fibroblast (LS patients) | 100 µM | Not Specified | Not Specified | Dose-dependent cell death, rescued by Ferrostatin-1 | [8] |
| RKN | 100 µM | 72 hours | Brightfield Microscopy | Significant cell killing, rescued by Ferrostatin-1 | [9] |
| VCaP (Prostate Cancer) | 100 µM | 24 hours | Not Specified | Used in combination to induce lipid peroxidation | [10] |
| Huh7 (Hepatocellular Carcinoma) | 10 µM | 48-72 hours | PI Staining | Used in combination with Auranofin or Erastin to induce ferroptosis | [5] |
| HepG2 (Hepatoblastoma) | 10 µM - 1.5 mM | 72 hours | PI Staining | Used in combination with Auranofin or Erastin to induce ferroptosis | [5] |
| HT22 (Hippocampal) | 1 mM | 14-18 hours | MTT Assay | No significant effect on viability at 14h, decrease at 18h |[11] |
Table 2: BSO Effect on Glutathione (GSH) Levels
| Cell Line | BSO Concentration | Treatment Duration | Assay Method | Observed Effect on GSH | Citation |
|---|---|---|---|---|---|
| HEK293 | 25 µM | 18 hours | GSH/GSSG-Glo™ Assay | 12.3-fold decrease in total glutathione compared to control | [12] |
| RKN | 10 µM | 48 hours | Mass Spectrometry | Significant depletion of GSH preceding cell death | [13] |
| HT22 (Hippocampal) | 1 mM | 14 hours | Not Specified | Significant reduction in total glutathione concentration | [11] |
| MA-10 Leydig | 100 µM | 24 hours | Not Specified | Significant GSH depletion |[14] |
Experimental Protocols
A typical investigation into BSO-induced ferroptosis involves treating cells with BSO, often alongside positive (e.g., another ferroptosis inducer like RSL3) and negative (e.g., ferroptosis inhibitor Ferrostatin-1) controls, followed by assessments of cell viability, GSH levels, and lipid peroxidation.
Cell Viability Assay (General Protocol)
This protocol describes a general method using a reagent like MTT or CCK-8.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Aspirate the medium and add fresh medium containing the desired concentrations of BSO, vehicle control, BSO + Ferrostatin-1, and/or other controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
Reagent Addition: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or as recommended by the manufacturer.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Glutathione (GSH) Measurement using Luminescence (e.g., GSH/GSSG-Glo™ Assay)
This protocol is based on commercially available kits for measuring total glutathione and oxidized glutathione (GSSG).[12]
-
Cell Culture and Treatment: Culture and treat cells with BSO in a 96-well plate as described for the viability assay.
-
Cell Lysis: Remove the culture medium. Add luciferin generation reagent to lyse the cells and begin the reaction that converts a luciferin probe to luciferin in proportion to the amount of GSH. Incubate as per the manufacturer's protocol (e.g., 30 minutes at room temperature).
-
Signal Generation: Add the luciferin detection reagent to all wells. This reagent stops the first reaction and initiates the luciferase reaction to produce a stable luminescent signal.
-
Measurement: Incubate for 15-20 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.
-
Quantification: Determine GSH concentration by comparing the luminescent signal to a standard curve generated with known GSH concentrations.
Lipid Peroxidation Assay using C11-BODIPY
This protocol uses the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis of lipid peroxidation.[5][10][15]
-
Cell Culture and Treatment: Seed cells in an appropriate format for microscopy or flow cytometry (e.g., glass-bottom plates or 6-well plates). Treat with BSO and controls as required.
-
Probe Loading: Towards the end of the treatment period, add C11-BODIPY probe to the culture medium at a final concentration of 5-10 µM.[5][10]
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.[5][10]
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Analysis by Flow Cytometry:
-
Trypsinize and resuspend the cells in PBS.
-
Analyze immediately on a flow cytometer, measuring fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) wavelengths.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.[10]
-
-
Analysis by Fluorescence Microscopy:
-
Add fresh PBS or imaging medium to the cells.
-
Acquire images using a fluorescence microscope with appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe.
-
Quantify the green/red fluorescence intensity ratio per cell using image analysis software.
-
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inducing ferroptosis has the potential to overcome therapy resistance in breast cancer [frontiersin.org]
- 7. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2.4.6 |. Lipid peroxidation assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Glutathione Redox State on Leydig Cell Susceptibility to Acute Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Buthionine Sulfoximine Ethyl Ester's Effect on Cellular Redox State
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the effects of L-buthionine sulfoximine (BSO) and its cell-permeable prodrug, buthionine sulfoximine ethyl ester (BSOEE), on the cellular redox state. The cellular redox environment, a delicate balance between oxidizing and reducing species, is critical for a multitude of physiological processes. Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining this balance. BSO is a potent and specific inhibitor of GSH synthesis, making it an invaluable tool for studying the consequences of GSH depletion and for potential therapeutic applications, particularly in oncology.
Mechanism of Action: Inhibition of Glutathione Synthesis
Glutathione is synthesized in two sequential ATP-dependent steps. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by the enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to γ-glutamylcysteine, catalyzed by glutathione synthetase.
Buthionine sulfoximine acts as a potent and irreversible inhibitor of GCS.[1][2][3][4] BSO mimics the transition state of the enzyme-catalyzed reaction, leading to its phosphorylation by ATP and subsequent tight binding to the enzyme, thereby inactivating it.[2] This specific inhibition blocks the de novo synthesis of GSH, leading to a progressive depletion of intracellular GSH pools.[4][5] The ethyl ester form, BSOEE, is a more lipophilic version that readily crosses the cell membrane before being hydrolyzed by intracellular esterases to the active BSO molecule.
Quantitative Effects of BSO on Cellular Redox Parameters
Treatment of cells with BSO leads to a dose- and time-dependent decrease in intracellular GSH levels. This depletion alters the cellular redox balance, often measured as the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A lower GSH/GSSG ratio is indicative of oxidative stress.
Table 1: Effect of Buthionine Sulfoximine on Intracellular Glutathione Levels
| Cell Line | BSO Concentration | Treatment Duration | % Decrease in GSH | Reference(s) |
|---|---|---|---|---|
| Ht22 (mouse hippocampal) | 0.03 mM - 1 mM | 15 hours | Dose-dependent decrease | [6] |
| GBC-SD (gallbladder cancer) | 50 µM | 24 - 72 hours | Time-dependent decrease | [7] |
| Mouse Fetuses | 2 mM (in drinking water) | Gestation | 45% | [5] |
| Mouse Fetuses | 20 mM (in drinking water) | Gestation | 70% | [5] |
| ZAZ and M14 (melanoma) | 50 µM | 48 hours | ~95% |[4] |
Table 2: Effect of Buthionine Sulfoximine on Cell Viability
| Cell Line | BSO Concentration | Co-treatment | % Decrease in Viability | Reference(s) |
|---|---|---|---|---|
| GBC-SD | 50 µM | Cisplatin (24h) | 44% (combination) | [7] |
| RBE (cholangiocarcinoma) | 50 µM | Cisplatin (24h) | 43% (combination) | [7] |
| HBL (SSTR-positive) | Not specified | 177Lu-DOTATATE | Synergistic decrease | [8] |
| MIA-PACA-2 (SSTR-positive) | Not specified | 177Lu-DOTATATE | Synergistic decrease | [8] |
| ZAZ Melanoma | IC50 | N/A | 50% | [9] |
| A2780 Ovarian | IC50 | N/A | 50% | [9] |
| MCF-7 Breast | IC50 | N/A | 50% |[9] |
Note: BSO alone often shows minimal to moderate direct cytotoxicity at concentrations effective for GSH depletion, but it significantly sensitizes cancer cells to various chemotherapeutic agents and radiation.[7][8][10]
Downstream Signaling Pathways and Cellular Consequences
The depletion of GSH by BSO disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This state of oxidative stress can trigger various downstream signaling cascades, ultimately leading to cellular damage, apoptosis, and other forms of cell death like ferroptosis.[9][11][12]
One key pathway activated by BSO-induced oxidative stress involves Protein Kinase C-delta (PKC-δ).[11][12] GSH depletion leads to the translocation of PKC-δ from the cytosol to the membrane, a marker of its activation.[11] Activated PKC-δ can then contribute to further ROS generation and the initiation of the apoptotic cascade, which includes the activation of caspases.[11][12] This process is often independent of p53, Bcl-2, and Bax levels.[12]
Experimental Protocols
Accurate assessment of the cellular redox state following BSOEE treatment is crucial. Below are detailed methodologies for key experiments.
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[13][14][15]
-
Cell Preparation: Seed adherent cells (e.g., 25,000 cells/well) in a dark, clear-bottom 96-well microplate and allow them to adhere overnight. For suspension cells, prepare a concentration of 1x106 cells/mL.[16]
-
BSO Treatment: Treat cells with the desired concentration of BSOEE or BSO for the appropriate duration. Include untreated controls.
-
Staining:
-
Washing: Remove the H2DCFDA solution and wash the cells once or twice with the buffer to remove excess probe.[16]
-
Measurement:
-
Add buffer or phenol red-free medium to each well.
-
Immediately measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer. The typical excitation/emission wavelengths are ~485/535 nm.[17]
-
Include a positive control (e.g., tert-Butyl Hydroperoxide - TBHP) to confirm probe activity.
-
This assay quantifies total glutathione (GSH + GSSG) and GSSG separately. The GSH level is then calculated by subtraction. The method is based on the enzymatic recycling of GSSG to GSH by glutathione reductase.
-
Sample Preparation (for ~1x106 cells):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate buffer (e.g., 80 µL Glutathione Buffer).[18]
-
To precipitate proteins, add a deproteinizing agent like 5% 5-Sulfosalicylic acid (SSA) or Metaphosphoric Acid (MPA).[18][19] For example, add 20 µL of 5% SSA, vortex, and incubate on ice for 10 minutes.[18]
-
Centrifuge at high speed (e.g., 8,000-14,000 x g) for 10 minutes at 4°C.[18][20]
-
Carefully collect the supernatant for the assay.
-
-
GSSG Measurement:
-
Total Glutathione (T-GSH) Measurement:
-
The remaining portion of the untreated supernatant will be used to measure T-GSH.
-
-
Assay Procedure (General Steps):
-
Prepare GSH or GSSG standards.
-
Add samples (for both GSSG and T-GSH) and standards to a 96-well plate.
-
Add a reaction mixture containing Glutathione Reductase and NADPH to each well.[21]
-
Initiate the reaction by adding a chromogen substrate, typically 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[22]
-
Measure the change in absorbance at 405-412 nm over time (kinetic reading) using a microplate reader.[21][22] The rate of color development is proportional to the glutathione concentration.
-
-
Calculation:
-
Determine the concentrations of T-GSH and GSSG from the standard curves.
-
Calculate the concentration of reduced GSH: [GSH] = [T-GSH] - (2 x [GSSG]).
-
Calculate the GSH/GSSG ratio.
-
References
- 1. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 16. abcam.com [abcam.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. abcam.com [abcam.com]
- 19. eaglebio.com [eaglebio.com]
- 20. zellx.de [zellx.de]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. assaygenie.com [assaygenie.com]
An In-Depth Technical Guide to the Core Principles of Early Buthionine Sulfoximine Ethyl Ester Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding Buthionine Sulfoximine (BSO) and its conceptual ethyl ester derivative, Buthionine Sulfoximine Ethyl Ester (BSO-Et). While early literature predominantly focuses on BSO, the principles of esterification to enhance cellular uptake are well-established, particularly through studies of Glutathione Monoethyl Ester (GME). This document will, therefore, synthesize the extensive data on BSO and extrapolate the scientific rationale and experimental framework for its ethyl ester prodrug.
Core Concept: Overcoming Glutathione-Mediated Chemoresistance
Glutathione (GSH), a tripeptide thiol, is a cornerstone of cellular antioxidant defense and plays a pivotal role in the detoxification of xenobiotics, including many chemotherapeutic agents. Elevated intracellular GSH levels are a common mechanism of drug resistance in cancer cells. Buthionine sulfoximine (BSO) was developed as a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. By depleting intracellular GSH, BSO sensitizes tumor cells to the cytotoxic effects of various anticancer drugs and radiation therapy.
The ethyl ester form, BSO-Et, is a conceptual prodrug designed to enhance the cellular permeability of BSO. The addition of the ethyl ester group increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, intracellular esterases are expected to cleave the ester bond, releasing the active BSO molecule.
Mechanism of Action
The mechanism of action of BSO-Et is predicated on its intracellular conversion to BSO. BSO, in turn, irreversibly inhibits γ-GCS. This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione, the formation of γ-glutamylcysteine from glutamate and cysteine. Inhibition of γ-GCS leads to a progressive depletion of the intracellular GSH pool.
Caption: Mechanism of BSO-Et Action.
Quantitative Data from Early BSO Studies
The following tables summarize quantitative data from seminal studies on BSO, which would be foundational for evaluating a compound like BSO-Et.
Table 1: In Vitro Glutathione Depletion with BSO
| Cell Line | BSO Concentration (mM) | Duration of Treatment (hours) | GSH Depletion (% of Control) | Reference |
| Human Ovarian Cancer (OVCAR-3) | 1 | 48 | 74.1 | [1] |
| Human Stomach Cancer (SNU-1) | 1 | 48 | 75.7 | [1] |
| Human Stomach Cancer (SNU-1) | 2 | 48 | 76.2 | [1] |
| Human Melanoma (RPMI 8322) | 0.01 | 24 | 86 | |
| Murine Mammary Carcinoma (66) | 0.05 | 24 | ~95 | [2] |
| H9c2 Cardiomyocytes | 10 | 12 | 57 | [3] |
Table 2: In Vitro Cytotoxicity of BSO in Combination with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | BSO Concentration | Dose Modification Factor (DMF) / Enhancement of Cytotoxicity | Reference |
| Human Melanoma (RPMI 8322) | Melphalan | 0.01 mM | DMF: 3.4 | |
| Human Melanoma (RPMI 8322) | Nitrogen Mustard | 0.01 mM | DMF: 3.3 | |
| Human Melanoma (RPMI 8322) | Cisplatin | 0.01 mM | DMF: 1.5 | |
| Human Tumor Cells (K562) | Cisplatin / 5-Fluorouracil | Not specified | Enhanced cytotoxicity observed | [4] |
| Human Tumor Cells (SGC-7901) | Cisplatin / 5-Fluorouracil | Not specified | Enhanced cytotoxicity observed | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the study of BSO and its derivatives.
Synthesis of L-Buthionine-SR-Sulfoximine
A patent describes a method for separating the diastereomers of L-buthionine-SR-sulfoximine, which is a critical step for studying the activity of the individual isomers. This involves fractional crystallization or chromatographic separation.[2][5]
In Vitro Cell Culture and Drug Treatment
A typical experimental workflow for evaluating the efficacy of BSO-Et in vitro is as follows:
Caption: In Vitro Experimental Workflow.
Measurement of Intracellular Glutathione Levels
Principle: High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of intracellular GSH.
Protocol Outline:
-
Cell Lysis: Cells are harvested and lysed, typically using a protein precipitation agent like perchloric acid or metaphosphoric acid, to release intracellular contents and stabilize thiols.
-
Derivatization: The sulfhydryl group of GSH is often derivatized with a fluorogenic or chromogenic reagent to enhance detection.
-
HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Detection: The separated GSH derivative is detected by a fluorescence or UV-Vis detector.
-
Quantification: The concentration of GSH is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of GSH.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of BSO-Et, a chemotherapeutic agent, or a combination of both. Control wells receive the vehicle.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
Conclusion
The early studies on buthionine sulfoximine laid a critical foundation for the development of strategies to overcome glutathione-mediated chemoresistance. The conceptual framework for a this compound (BSO-Et) is scientifically sound, drawing on the established principle of using esterification to enhance the cellular uptake of pharmacologically active compounds. For researchers and drug development professionals, a thorough understanding of the mechanism of action, quantitative effects on GSH depletion, and the methodologies for evaluating the cytotoxicity of BSO is essential for the design and interpretation of future studies aimed at developing more effective cancer therapies. The detailed protocols and data presented in this guide serve as a valuable resource for such endeavors.
References
- 1. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of glutathione depletion using buthionine sulphoximine on the cytotoxicity in mammalian cells and human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5245077A - L-buthionine-s-sulfoximine and methods of making - Google Patents [patents.google.com]
The Prodrug Approach: Buthionine Sulfoximine Ethyl Ester for Enhanced Glutathione Depletion
An In-depth Technical Guide on the Discovery and Synthesis of a Potent Glutathione Synthesis Inhibitor
For Immediate Release
This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of buthionine sulfoximine (BSO) and its ethyl ester derivative, a critical tool for researchers in oncology, neuroscience, and toxicology. Developed for scientists and drug development professionals, this guide details the experimental protocols and quantitative data necessary to understand and utilize these compounds in laboratory settings.
Introduction: The Significance of Glutathione Depletion
Glutathione (GSH), a tripeptide thiol, is the most abundant intracellular antioxidant, playing a crucial role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis. In the context of cancer therapy, elevated GSH levels in tumor cells are a significant factor in resistance to chemotherapy and radiation. Consequently, the depletion of intracellular GSH has emerged as a promising strategy to sensitize cancer cells to treatment. Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. By inhibiting this enzyme, BSO effectively depletes cellular GSH levels, rendering cells more susceptible to oxidative stress-inducing agents.
Discovery and Rationale for Buthionine Sulfoximine Ethyl Ester
The pioneering work of Alton Meister and his colleagues led to the development of buthionine sulfoximine as a powerful tool for studying the metabolic functions of glutathione.[1] BSO is a structural analog of γ-glutamylcysteine, the natural substrate of γ-GCS.
While BSO is effective in depleting GSH in many cell types, its transport across certain biological barriers, such as the blood-brain barrier, is limited. This limitation prompted the investigation of a prodrug approach to enhance its cellular uptake and bioavailability. The synthesis of this compound was a direct result of this effort. The rationale behind the esterification is that the ethyl group masks the polar carboxyl group of BSO, increasing its lipophilicity and facilitating its diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the ethyl group, releasing the active BSO molecule to inhibit γ-GCS. Research has shown that the administration of BSO ethyl ester leads to a more substantial decrease in brain glutathione levels compared to the administration of BSO itself, highlighting the success of this prodrug strategy.[1]
Mechanism of Action
Buthionine sulfoximine acts as a transition-state analog inhibitor of γ-glutamylcysteine synthetase. The enzyme-catalyzed reaction involves the formation of an acyl-phosphate intermediate from glutamate and ATP. BSO, with its sulfoximine moiety, mimics this tetrahedral intermediate. The sulfoximine nitrogen attacks the γ-phosphoryl group of ATP, leading to the formation of a stable, phosphorylated BSO derivative that remains tightly bound to the enzyme's active site, causing irreversible inhibition.
Synthesis of Buthionine Sulfoximine and its Ethyl Ester
The synthesis of buthionine sulfoximine and its ethyl ester involves a multi-step process starting from L-methionine.
Synthesis of L-Buthionine-SR-sulfoximine
A common synthetic route to L-buthionine-SR-sulfoximine starts with the reaction of L-methionine with 1-iodobutane to yield S-butyl-L-homocysteine. Subsequent oxidation and imidation steps lead to the formation of the sulfoximine.
Experimental Protocol: Synthesis of L-Buthionine-SR-sulfoximine
-
Step 1: Synthesis of S-n-Butyl-L-homocysteine: L-methionine is reacted with 1-iodobutane in a suitable solvent system, such as aqueous ethanol, in the presence of a base to facilitate the S-alkylation. The reaction mixture is typically stirred at room temperature or with gentle heating.
-
Step 2: Oxidation to the Sulfoxide: The resulting S-n-butyl-L-homocysteine is oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide in a controlled manner.
-
Step 3: Imidation to the Sulfoximine: The sulfoxide is then converted to the sulfoximine. This can be achieved by reacting the sulfoxide with sodium azide in the presence of a strong acid, such as sulfuric acid. This step should be performed with extreme caution due to the use of azide and strong acids. The reaction mixture is then neutralized, and the product is purified, often by ion-exchange chromatography.
Synthesis of this compound
The esterification of buthionine sulfoximine is typically carried out using standard esterification methods.
Experimental Protocol: Synthesis of this compound
-
Starting Material: L-Buthionine-SR-sulfoximine.
-
Reagents: Anhydrous ethanol and a suitable acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like hydrochloric acid (HCl) gas bubbled through the ethanol.
-
Procedure:
-
L-Buthionine-SR-sulfoximine is suspended in anhydrous ethanol.
-
The mixture is cooled in an ice bath.
-
Thionyl chloride is added dropwise with stirring. The reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified, for example, by recrystallization from a suitable solvent system like ethanol/ether.
-
Quantitative Data
The efficacy of buthionine sulfoximine and its derivatives is quantified by several parameters, including their inhibition constants (Ki) for γ-GCS and their effects on cellular glutathione levels.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Effect on Cellular GSH Levels |
| L-Buthionine-SR-sulfoximine (BSO) | γ-Glutamylcysteine Synthetase | Micromolar range | Significant depletion in various cell lines |
| This compound | γ-Glutamylcysteine Synthetase (active form is BSO) | Not directly applicable (prodrug) | Enhanced GSH depletion in specific tissues (e.g., brain)[1] |
Experimental Protocols for Activity Assessment
γ-Glutamylcysteine Synthetase Inhibition Assay
The inhibitory activity of BSO can be determined by measuring the activity of γ-GCS in the presence and absence of the inhibitor.
-
Principle: The assay measures the rate of formation of γ-glutamylcysteine from glutamate and cysteine, which is coupled to the oxidation of NADH in a linked enzyme system.
-
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, L-glutamate, L-cysteine, and the coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase) and NADH.
-
Add the purified γ-GCS enzyme.
-
Initiate the reaction by adding the substrate, and monitor the decrease in absorbance at 340 nm due to NADH oxidation.
-
To determine the Ki, perform the assay with varying concentrations of BSO and substrates.
-
Measurement of Cellular Glutathione Levels
The effect of BSO or its ethyl ester on cellular GSH levels can be quantified using various methods, with the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) recycling assay being a common choice.
-
Principle: DTNB reacts with GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.
-
Procedure:
-
Treat cells with the desired concentration of BSO or BSO ethyl ester for a specific duration.
-
Lyse the cells to release intracellular contents.
-
Deproteinate the cell lysate.
-
Add the lysate to a reaction mixture containing DTNB and glutathione reductase.
-
Monitor the rate of color change at 412 nm and compare it to a standard curve of known GSH concentrations.
-
Conclusion
Buthionine sulfoximine and its ethyl ester are invaluable tools for researchers investigating the roles of glutathione in health and disease. The ethyl ester prodrug strategy has proven effective in enhancing the delivery of BSO to specific tissues, thereby expanding its utility in preclinical research. This guide provides the foundational knowledge and experimental details necessary for the synthesis and application of these important compounds.
References
An In-depth Technical Guide to the Chemical Properties of Buthionine Sulfoximine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), a critical enzyme in the biosynthesis of glutathione (GSH). By depleting intracellular GSH levels, BSO sensitizes cancer cells to chemotherapy and radiation. Buthionine sulfoximine ethyl ester is the ethyl ester prodrug of BSO, designed to enhance its cellular uptake. This guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action as a prodrug of BSO, and relevant experimental protocols.
Chemical and Physical Properties
This compound is the ethyl ester derivative of buthionine sulfoximine. While specific experimental data for the ethyl ester is limited, its properties can be largely inferred from the well-characterized parent compound, BSO. The esterification of the carboxyl group is intended to increase lipophilicity and thereby improve membrane permeability.
| Property | Buthionine Sulfoximine (BSO) | This compound | Reference |
| CAS Number | 83730-53-4 | 131202-22-7 | [1][2] |
| Molecular Formula | C₈H₁₈N₂O₃S | C₁₀H₂₂N₂O₃S | [1][3] |
| Molecular Weight | 222.31 g/mol | 250.36 g/mol | [3][4] |
| Appearance | White crystalline solid | Inferred to be a solid or oil | [5] |
| Solubility | Water: ~50 mg/mL, PBS (pH 7.2): ~5 mg/mL, Sparingly soluble in ethanol, DMSO, and dimethylformamide | Expected to have lower aqueous solubility and higher solubility in organic solvents compared to BSO | [4][5][6] |
| Stability | Stable as a solid for at least 2 years at -20°C. Aqueous solutions are not recommended to be stored for more than one day. | Stability is likely similar to BSO in solid form. In aqueous solution, it may be susceptible to hydrolysis of the ester bond. | [1][5] |
Mechanism of Action
This compound acts as a prodrug of BSO. Its increased lipophilicity facilitates its diffusion across the cell membrane. Once inside the cell, it is believed to be rapidly hydrolyzed by intracellular esterases to release the active inhibitor, buthionine sulfoximine. BSO then irreversibly inhibits γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis.[7] This leads to the depletion of intracellular glutathione, a key antioxidant, rendering cells more susceptible to oxidative stress and the cytotoxic effects of various anti-cancer agents.[8]
The depletion of glutathione by BSO has been shown to induce apoptosis in various cell types, including cardiomyocytes and cancer cells.[1][9] This process is often mediated by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of apoptotic pathways involving caspases.[1][9]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Cell Culture Experiments
-
Preparation of Stock Solutions: Based on the properties of BSO, it is advisable to prepare fresh stock solutions of this compound for each experiment. Due to its expected higher lipophilicity, DMSO would be a suitable solvent for the initial stock solution, which can then be diluted to the final working concentration in the cell culture medium.
-
Cell Treatment: Cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound or BSO. Treatment duration can vary from a few hours to several days depending on the experimental endpoint.[8]
-
Measurement of Glutathione Levels: Intracellular GSH levels can be measured using various commercially available kits, often based on the Tietze method, which involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically at 412 nm.[10]
-
Cell Viability and Apoptosis Assays: The effect of treatment on cell viability can be assessed using assays such as MTT, XTT, or trypan blue exclusion. Apoptosis can be detected by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS-131202-22-7-BUTHIONINE SULFOXIMINE ETHYL ESTER [chembuyersguide.com]
- 3. This compound | 131202-22-7 | Benchchem [benchchem.com]
- 4. glpbio.com [glpbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 8. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on Buthionine Sulfoximine Ethyl Ester and Reactive Oxygen Species (ROS) Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buthionine sulfoximine (BSO) and its more cell-permeable prodrug, buthionine sulfoximine ethyl ester, are powerful and specific inhibitors of glutathione (GSH) synthesis.[1][2] GSH is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system. By depleting intracellular GSH, BSO and its derivatives disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This mechanism is of significant interest in oncology, as elevated ROS levels can sensitize cancer cells to various therapeutic interventions, including chemotherapy and radiation. This guide provides a comprehensive overview of the core mechanisms, signaling pathways, quantitative effects, and experimental protocols related to BSO-mediated ROS generation.
Core Mechanism of Action: GSH Depletion and ROS Accumulation
The primary mechanism by which buthionine sulfoximine and its ethyl ester induce ROS generation is through the irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[2][3] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione.
The process unfolds as follows:
-
Inhibition of γ-GCS: BSO specifically targets and inhibits γ-GCS, preventing the formation of γ-glutamylcysteine from glutamate and cysteine.
-
Depletion of Glutathione: The inhibition of this crucial step halts the de novo synthesis of GSH. The existing intracellular pool of GSH is gradually depleted through its consumption in various cellular processes, including the detoxification of xenobiotics and the neutralization of ROS by glutathione peroxidase.
-
Disruption of Redox Homeostasis: GSH is a key antioxidant that directly scavenges ROS and also serves as a cofactor for enzymes like glutathione peroxidase, which reduces hydrogen peroxide and lipid hydroperoxides. The depletion of GSH cripples this primary antioxidant defense system.
-
Accumulation of ROS: With the primary antioxidant shield compromised, endogenous ROS, which are natural byproducts of mitochondrial respiration and other metabolic processes, begin to accumulate. This shift in the cellular environment towards an oxidative state is known as oxidative stress.[4]
Mechanism of BSO-induced ROS generation.
Signaling Pathways Modulated by BSO-Induced ROS
The accumulation of ROS following GSH depletion triggers a cascade of cellular signaling events, often culminating in apoptosis or other forms of cell death. The specific pathways activated can vary depending on the cell type and the extent of oxidative stress.
Key signaling pathways include:
-
Mitochondrial Apoptosis Pathway: Elevated ROS can damage mitochondria, leading to the release of cytochrome c into the cytosol.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[4][5]
-
Protein Kinase C (PKC) Activation: BSO-induced GSH depletion can cause the activation and translocation of PKC-δ from the cytosol to the membrane.[4] Activated PKC-δ can further contribute to ROS generation and the induction of apoptosis.[4][6]
-
NF-κB Pathway: In some contexts, the early stages of GSH depletion can lead to the activation and nuclear translocation of NF-κB, which can initially promote cell survival.[5] However, sustained oxidative stress can overwhelm these pro-survival signals.[1]
Signaling cascade leading to apoptosis.
Quantitative Data on BSO-Induced Effects
The following tables summarize quantitative data from various studies on the effects of BSO treatment on different cell lines.
Table 1: Glutathione Depletion in BSO-Treated Cells
| Cell Line | BSO Concentration | Treatment Duration | GSH Depletion (%) |
| PW (Human B Lymphoma) | 1 mM | 24 hours | ~95% |
| H9c2 (Cardiomyocytes) | Not Specified | Time-dependent | Significant depletion |
| SH-SY5Y (Neuroblastoma) | Not Specified | Not Specified | Significant decrease |
Table 2: ROS Generation in BSO-Treated Cells
| Cell Line | BSO Concentration | Treatment Duration | Fold Increase in ROS |
| PW (Human B Lymphoma) | 1 mM | 48-72 hours | Significant increase |
| H9c2 (Cardiomyocytes) | Not Specified | Time-dependent | Significant production |
| B16-F10 (Melanoma) | Concentration-dependent | 36 hours | Dose-dependent increase |
| SH-SY5Y (Neuroblastoma) | Not Specified | 3-24 hours | Significant increase (12-44%) |
Table 3: Effects on Cell Viability and Apoptosis
| Cell Line | BSO Concentration | Treatment Duration | Observed Effect |
| PW (Human B Lymphoma) | 1 mM | 48-72 hours | Irreversible commitment to apoptosis |
| H9c2 (Cardiomyocytes) | Not Specified | Not Specified | Increased apoptosis and cell death |
| SK-N-BE-2C (Neuroblastoma) | Not Specified | Not Specified | Triggers apoptosis |
| SH-SY5Y (Neuroblastoma) | Not Specified | Not Specified | Reduced viability, increased apoptosis |
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]
Materials:
-
Cells of interest
-
Culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)[8]
-
Treatment compounds (e.g., BSO, positive control like H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer (Ex/Em ≈ 485/535 nm)[7]
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of approximately 25,000-50,000 cells per well and allow them to adhere overnight.[7][9] For suspension cells, use approximately 1.5 x 10⁵ cells per well on the day of the experiment.[7][9]
-
Cell Treatment: Treat cells with the desired concentrations of BSO or control vehicle for the specified duration.
-
DCFH-DA Loading:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[10]
-
Measurement:
Experimental workflow for ROS measurement.
Protocol 2: Quantification of Total Glutathione
This protocol describes the DTNB-GSSG reductase recycling assay, a common method for measuring total glutathione (GSH + GSSG).[12] The sulfhydryl group of GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.[12][13]
Materials:
-
Cell or tissue samples
-
Deproteinization agent (e.g., 5% Metaphosphoric acid or 5% Sulfosalicylic acid)[12][13]
-
Assay Buffer (e.g., potassium phosphate buffer with EDTA)
-
DTNB solution
-
NADPH solution
-
Glutathione Reductase (GR) enzyme
-
GSH and GSSG standards
-
96-well plate
-
Microplate reader capable of measuring absorbance at 405-415 nm[14]
Procedure:
-
Sample Preparation:
-
Harvest cells (e.g., 2-5 x 10⁶) and wash with cold PBS.[14]
-
Resuspend the cell pellet in a cold deproteinization agent (e.g., 5% MPA) and lyse the cells (e.g., by sonication or freeze-thaw cycles).[13][14]
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully collect the supernatant, which contains the glutathione.
-
-
Standard Curve Preparation: Prepare a series of GSH standards of known concentrations in the same deproteinization agent, diluted with assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add aliquots of the deproteinized sample supernatant and the GSH standards to separate wells.
-
Prepare a working reaction mixture containing assay buffer, DTNB, NADPH, and glutathione reductase.
-
Add the reaction mixture to all wells.
-
-
Measurement:
-
Immediately measure the rate of TNB formation by reading the absorbance at 412 nm every 30 seconds for several minutes.[15] The rate of change in absorbance is proportional to the total glutathione concentration.
-
Alternatively, for an endpoint assay, incubate for a set time (e.g., 25 minutes) and take a single reading.[14]
-
-
Calculation: Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve.
Workflow for quantifying total glutathione.
References
- 1. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]
- 11. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.8. Total glutathione (GSH) assay [bio-protocol.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration of Buthionine Sulfoximine Ethyl Ester in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Buthionine Sulfoximine Ethyl Ester (BSO-EE) and its more commonly cited active form, L-buthionine-S,R-sulfoximine (BSO), in mice. BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis. Its administration leads to systemic depletion of GSH, making it a valuable tool for studying the roles of GSH in various physiological and pathological processes.
Introduction
Glutathione is a critical intracellular antioxidant, playing a key role in protecting cells from oxidative damage, detoxification of xenobiotics, and maintaining redox homeostasis. By inhibiting GSH synthesis, BSO provides a robust model for investigating the consequences of GSH depletion in vivo. This has applications in diverse research areas including cancer biology, toxicology, neurodegenerative diseases, and metabolic disorders. BSO treatment can enhance the efficacy of certain chemotherapeutic agents, sensitize cancer cells to radiation therapy, and induce a lean, insulin-sensitive phenotype in mice.[1][2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo administration of BSO in mice, highlighting different administration routes, dosages, and their effects on tissue GSH levels.
Table 1: Intraperitoneal (i.p.) Administration of BSO
| Mouse Strain | BSO Dose | Dosing Regimen | Tissue | % GSH Depletion (Compared to Control) | Time to Max Effect | Reference |
| C3H | 0.8 - 1.6 g/kg | Single injection | Liver, Kidney | ~65% | 2-4 hours | [4] |
| C3H | 0.0265 g/mouse (6 mM) | Two injections, 12 and 6 hours before measurement | Bone Marrow | 35% | - | [5] |
| C3H | 0.0265 g/mouse (6 mM) | Two injections, 12 and 6 hours before measurement | Liver | 87% | - | [5] |
| C3H | 0.0265 g/mouse (6 mM) | Two injections, 12 and 6 hours before measurement | Muscle | 59% | - | [5] |
| C3H/He | 5 mmol/kg | Four injections, every 12 hours | Subcutaneous NFSa tumors | 98% | 12 hours post last injection | [2] |
| C3H/He | 5 mmol/kg | Four injections, every 12 hours | Bone Marrow | 59% | 12 hours post last injection | [2] |
| BALB/c & DBA | 400 - 1600 mg/kg/dose | Multiple i.v. doses | Liver | 88% | - | [6] |
Table 2: Oral Administration of BSO (in Drinking Water)
| Mouse Strain | BSO Concentration | Duration | Tissue | % GSH Depletion (Compared to Control) | Reference |
| C3H/HeH | 30 mmol/L | 8 weeks | Plasma (total GSH) | ~70% | [1] |
| C3H/HeH | 30 mmol/L | 8 weeks | Liver (total GSH) | 82% | [1] |
| Not Specified | 20 mM | 14 days | Liver | 53.6% | [7] |
| Not Specified | 20 mM | 14 days | Kidney | 83.3% | [7] |
| Not Specified | 20 mM | 5 weeks | Epididymal White Adipose Tissue (eWAT) | ~50% | [8] |
| Not Specified | 20 mM | 24 hours | Epididymal White Adipose Tissue (eWAT) | Significant reduction | [8] |
| Not Specified | 20 mM | 24 hours | Brown Adipose Tissue (BAT) | Significant reduction | [8] |
| Athymic Nude | 10 mM | 2 days | Liver | Significant reduction | [9] |
| Athymic Nude | 10 mM | 14-18 days | Liver | Significant reduction | [9] |
| Athymic Nude | 10 mM | 2 days | Kidneys | Significant reduction | [9] |
| Athymic Nude | 10 mM | 14-18 days | Kidneys | Significant reduction | [9] |
| Athymic Nude | 10 mM | 2 days | EJM Tumors | Significant reduction | [9] |
| Athymic Nude | 10 mM | 14-18 days | EJM Tumors | Significant reduction | [9] |
| Not Specified | 30 mM | up to 28 days | Lungs | 41% | [10] |
| Not Specified | 30 mM | up to 28 days | Lung lavage fluid | 65% | [10] |
| Not Specified | 30 mM | up to 28 days | Liver | 55.7% | [10] |
| Not Specified | 30 mM | up to 28 days | Kidneys | 30.5% | [10] |
| Not Specified | 30 mM | up to 28 days | Blood | 30% | [10] |
Experimental Protocols
Protocol for BSO Administration via Drinking Water
This protocol is adapted from studies investigating the long-term effects of GSH depletion.[1][7][8][9][10]
Materials:
-
L-buthionine-S,R-sulfoximine (BSO)
-
Drinking water (autoclaved or sterile)
-
Water bottles
-
Mice
-
Scale
Procedure:
-
Preparation of BSO Solution:
-
Calculate the required amount of BSO based on the desired final concentration (e.g., 10-30 mM).
-
Dissolve the BSO in drinking water. Ensure complete dissolution. For example, to prepare a 20 mM solution, dissolve approximately 4.44 g of BSO per liter of water.
-
Prepare fresh BSO-containing drinking water every 2-3 days to ensure stability.
-
-
Animal Acclimatization:
-
House mice in standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
-
Treatment:
-
Replace the regular drinking water with the BSO-containing water for the experimental group. The control group should receive regular drinking water.
-
Monitor water consumption to ensure that the presence of BSO does not significantly affect intake.[9]
-
Continue the treatment for the desired duration (e.g., 24 hours to 8 weeks).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Collect tissues of interest (e.g., liver, kidney, brain, adipose tissue) and blood.
-
Process the tissues immediately for GSH measurement or snap-freeze in liquid nitrogen and store at -80°C for later analysis.
-
Protocol for Intraperitoneal (i.p.) Injection of BSO
This protocol is suitable for studies requiring acute and rapid depletion of GSH.[2][4][5]
Materials:
-
L-buthionine-S,R-sulfoximine (BSO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 27-gauge)
-
Mice
-
Scale
Procedure:
-
Preparation of BSO Solution:
-
Calculate the required amount of BSO based on the desired dose (e.g., 0.8-1.6 g/kg) and the weight of the mice.
-
Dissolve the BSO in sterile saline to the desired concentration. Ensure the final volume for injection is appropriate for the size of the mouse (typically 100-200 µL).
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise volume of BSO solution to be injected.
-
Gently restrain the mouse and administer the BSO solution via intraperitoneal injection.
-
-
Post-Injection Monitoring:
-
Monitor the mice for any signs of distress or adverse reactions.
-
-
Timing of Tissue Collection:
-
The maximum depletion of GSH typically occurs 2-4 hours after a single i.p. injection.[4] Collect tissues at the desired time point post-injection.
-
For multiple dosing regimens, collect tissues at the specified time after the final injection.
-
-
Tissue Collection and Analysis:
-
Follow the same procedure for tissue collection and processing as described in the oral administration protocol.
-
Signaling Pathways and Experimental Workflows
BSO-Induced Glutathione Depletion and Downstream Effects
BSO specifically inhibits γ-glutamylcysteine synthetase (γ-GCS), the first and rate-limiting enzyme in the synthesis of glutathione. This leads to a systemic reduction in GSH levels, which in turn can induce oxidative stress and modulate various cellular processes.
References
- 1. Exploring the Lean Phenotype of Glutathione-Depleted Mice: Thiol, Amino Acid and Fatty Acid Profiles | PLOS One [journals.plos.org]
- 2. Chemosensitization by buthionine sulfoximine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d,l-buthionine-(S,R)-sulfoximine potentiates in vivo the therapeutic efficacy of doxorubicin against multidrug resistance protein-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo modulation of glutathione by buthionine sulfoximine: effect on marrow response to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of the long-term depletion of reduced glutathione in mice administered L-buthionine-S,R-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Buthionine Sulfoximine Ethyl Ester to Sensitize Cancer Cells to Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to standard cancer therapies remains a significant hurdle in oncology. A key mechanism of resistance is the elevated level of intracellular glutathione (GSH), a tripeptide that acts as a primary antioxidant, detoxifying cells from the cytotoxic effects of many chemotherapeutic agents and radiation therapy. Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis.[1] By depleting intracellular GSH, BSO can render cancer cells more susceptible to the cytotoxic effects of various treatments. Buthionine sulfoximine ethyl ester (BSO-Et) is a cell-permeable prodrug of BSO, exhibiting enhanced cellular uptake. These application notes provide a summary of effective concentrations of BSO and its ethyl ester for sensitizing various cancer cell lines and detailed protocols for key experimental assays.
Mechanism of Action
BSO and its ethyl ester derivative act by irreversibly inhibiting γ-glutamylcysteine synthetase.[2] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione. The depletion of intracellular GSH has two major consequences for cancer cells:
-
Increased Oxidative Stress: The reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress. This can directly damage cellular components, including DNA, proteins, and lipids, and can trigger apoptotic cell death.
-
Enhanced Drug Efficacy: Many chemotherapeutic drugs are detoxified and eliminated from cells through conjugation with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). By reducing the available GSH pool, BSO prevents this detoxification process, thereby increasing the intracellular concentration and efficacy of the anticancer drugs.[1]
Data Presentation: Effective Concentrations of BSO for Cancer Cell Sensitization
The following table summarizes the effective concentrations of Buthionine Sulfoximine (BSO) used to sensitize various cancer cell lines to different therapeutic agents, as reported in preclinical studies. It is important to note that the optimal concentration of BSO or its ethyl ester can be cell line-dependent and should be determined empirically for each experimental system.
| Cancer Cell Line | Combination Agent | BSO Concentration | Incubation Time | Observed Effect |
| Melanoma (ZAZ, M14) | BCNU | 50 µM | 48 hours | 95% decrease in GSH levels and synergistic enhancement of BCNU activity.[2] |
| Breast Cancer (MCF-7) | Etoposide, Vincristine | Not Specified | Pre-incubation | Sensitization to etoposide and vincristine, accompanied by elevated intracellular drug levels.[3] |
| Breast Cancer (MCF-7:2A) | Estradiol | 100 µM | 48-96 hours | Sevenfold increase in apoptosis when combined with estradiol. |
| Ovarian Cancer (A2780) | Not Specified | IC50 = 8.5 µM | Not Specified | Inhibition of proliferation. |
| Retinoblastoma (Y-79) | Radiation | 0.01 mM and 0.05 mM | 24 hours | Increased radiosensitivity under hypoxic conditions. |
| Retinoblastoma (So-Rb50) | Radiation | 0.01 mM | 24 hours | 4.7% of control GSH levels and increased radiosensitivity. |
| Glioblastoma (A172, T98G) | Not Specified | 100 µM | Not Specified | Induction of ferroptosis.[4] |
| Various Solid Tumors | Arsenic Trioxide | Not Specified | Not Specified | Enhanced in vitro growth inhibition effect of Arsenic Trioxide.[2] |
| Neuroendocrine Tumors (in vivo) | 177Lu-DOTATATE | 10 mM in drinking water | 3 weeks | Reduced tumor growth and metabolic activity.[5] |
Signaling Pathway for BSO-Mediated Sensitization
The depletion of glutathione by BSO triggers a cascade of events that ultimately leads to apoptosis, sensitizing cancer cells to therapeutic agents. The primary mechanism involves the accumulation of reactive oxygen species (ROS), which then activate downstream signaling pathways.
Caption: BSO-induced GSH depletion leads to increased ROS, activating JNK and Bax, and inhibiting Bcl-2, culminating in apoptosis.
Experimental Protocols
Experimental Workflow for Cancer Cell Sensitization
The following diagram outlines a typical workflow for investigating the sensitizing effects of BSO-Et in cancer cell lines.
Caption: Workflow for assessing BSO-Et sensitization of cancer cells.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing the desired concentrations of BSO-Et, the therapeutic agent, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with BSO-Et and/or the therapeutic agent as described in the experimental setup.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Glutathione (GSH) Measurement Assay
This protocol describes a common method for measuring total intracellular GSH levels.
Materials:
-
GSH assay kit (commercially available kits are recommended)
-
Lysis buffer (e.g., 100 mM NaPO4, 1 mM EDTA, pH 7.5 with 0.1% Triton X-100)
-
Sulfosalicylic acid (for protein precipitation)
-
Multi-well spectrophotometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as required and harvest.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thawing or sonication.
-
Protein Precipitation: Add sulfosalicylic acid to the cell lysate to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
GSH Measurement: Collect the supernatant, which contains the GSH. Follow the instructions of the commercial GSH assay kit, which typically involves a colorimetric reaction that can be measured using a spectrophotometer.
-
Quantification: Determine the GSH concentration by comparing the absorbance of the samples to a standard curve generated with known concentrations of GSH.
Conclusion
The depletion of intracellular glutathione using this compound is a promising strategy to overcome resistance and enhance the efficacy of various cancer therapies. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at exploring the potential of BSO-Et as a chemosensitizing and radiosensitizing agent in a variety of cancer models. It is crucial to optimize the concentration and timing of BSO-Et treatment for each specific cancer cell line and therapeutic combination to achieve maximal synergistic effects.
References
- 1. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchhub.com [researchhub.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Using Buthionine Sulfoximine Ethyl Ester
Introduction
Drug resistance remains a significant hurdle in cancer therapy. One of the key mechanisms contributing to this resistance is the elevated level of intracellular glutathione (GSH), a major cellular antioxidant. GSH can detoxify chemotherapeutic agents, thereby reducing their efficacy. Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of GSH. By depleting intracellular GSH, BSO can sensitize drug-resistant cancer cells to various therapeutic agents. The ethyl ester of BSO (BSO-EE) is a more cell-permeable analog, allowing for more efficient delivery into cells. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing BSO-EE to investigate and overcome drug resistance in cancer cells.
Mechanism of Action
BSO-EE passively diffuses across the cell membrane, where it is hydrolyzed to BSO. BSO then irreversibly inhibits γ-GCS, preventing the synthesis of GSH from its precursor amino acids, glutamate and cysteine. The resulting depletion of the intracellular GSH pool has two major consequences for sensitizing cancer cells to therapy:
-
Increased Oxidative Stress: Reduced GSH levels impair the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and rendering the cells more susceptible to drugs that induce further oxidative damage.
-
Enhanced Drug Efficacy: GSH is involved in the detoxification of various xenobiotics, including many chemotherapeutic drugs, through conjugation reactions catalyzed by glutathione S-transferases (GSTs). By reducing GSH levels, BSO-EE diminishes this detoxification pathway, leading to higher intracellular concentrations and prolonged activity of the anticancer drugs.
The depletion of GSH by BSO has been shown to enhance the cytotoxicity of alkylating agents, platinum-based drugs, anthracyclines, and radiation therapy.
Quantitative Data Summary
The following tables summarize the quantitative effects of BSO treatment on various cancer cell lines, providing a reference for designing experiments.
Table 1: Effect of BSO on Intracellular Glutathione (GSH) Levels
| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |
| Murine Mammary Carcinoma (66) | 0.05 mM | Not Specified | ~95% | [1] |
| Human Breast Cancer (MCF-7:2A) | 100 µM | 48 hours | ~75% | |
| Human Melanoma (ZAZ and M14) | 50 µM | 48 hours | ~95% | [2] |
| Human Stomach Cancer (SNU-1) | 2 mM | 2 hours | 66.6% | [3] |
| Human Stomach Cancer (SNU-1) | 0.02 mM | 2 days | 71.5% | [3] |
| Human Stomach Cancer (SNU-1) | 1 mM | 2 days | 75.7% | [3] |
| Human Ovarian Cancer (OVCAR-3) | 2 mM | 2 days | 63.0% | [3] |
| Human Ovarian Cancer (OVCAR-3) | 1 mM | 2 days | 74.1% | [3] |
| Mouse Fetuses (in vivo) | 2 mM (in drinking water) | Gestation | 45% | [4] |
| Mouse Fetuses (in vivo) | 20 mM (in drinking water) | Gestation | 70% | [4] |
| Human Breast Cancer (MCF-7) | 5 mM | 24 hours | Undetectable | [5] |
| Human Lung Adenocarcinoma (A549) | 5 mM | 24 hours | Undetectable | [5] |
Table 2: Effect of BSO in Combination with Therapeutic Agents on Cell Viability
| Cell Line | BSO-EE Concentration | Therapeutic Agent & Concentration | Treatment Duration | Effect on Cell Viability | Reference |
| Antihormone-Resistant Breast Cancer (MCF-7:2A) | 100 µM | 1 nM Estradiol | 1 week | ~80-90% reduction in cell growth | |
| Human Stomach Cancer (SNU-1) | Not Specified | Cisplatin, Carboplatin | Not Specified | Marked enhancement of cytotoxicity | [3] |
| Human Ovarian Cancer (OVCAR-3) | Not Specified | Cisplatin, Carboplatin, Radiation | Not Specified | Marked enhancement of cytotoxicity | [3] |
| Human Breast Cancer (MCF-7) | 5 mM | 50 nM Taxol | 24 hours | 3-fold increase in survival (antagonistic effect) | [5] |
| Human Lung Adenocarcinoma (A549) | 5 mM | 50 nM Taxol | 24 hours | 10-fold increase in survival (antagonistic effect) | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of BSO-EE action, its impact on apoptotic signaling pathways, and a general experimental workflow for studying drug resistance.
References
- 1. Toxic effects of extended glutathione depletion by buthionine sulfoximine on murine mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione depletion by L-buthionine sulfoximine antagonizes taxol cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Buthionine Sulfoximine Ethyl Ester in Combination with Chemotherapy Agents
Introduction
Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in the biosynthesis of glutathione (GSH).[1][2] Elevated intracellular levels of GSH, a key cellular antioxidant, are a major mechanism of resistance to several classes of chemotherapeutic drugs, including alkylating agents and platinum compounds.[3][4] GSH can detoxify these agents through direct conjugation or by quenching reactive oxygen species. By depleting intracellular GSH stores, BSO can sensitize resistant tumor cells to the cytotoxic effects of chemotherapy, a strategy known as chemosensitization.[2][4] Buthionine sulfoximine ethyl ester (BSO-Et) is a prodrug of BSO, designed for enhanced cellular uptake, which is then intracellularly converted to BSO. These notes focus on the application of BSO in combination with various chemotherapy agents to enhance their therapeutic efficacy.
Mechanism of Action: GSH Depletion and Chemosensitization
The primary mechanism by which BSO enhances chemotherapy is through the irreversible inhibition of γ-glutamylcysteine synthetase. This action blocks the de novo synthesis of GSH, leading to a gradual depletion of the intracellular GSH pool. Lowered GSH levels compromise the tumor cell's ability to neutralize cytotoxic insults from chemotherapy, leading to increased DNA damage and apoptosis. This makes BSO a valuable adjuvant in cancer treatment, with the potential to overcome drug resistance and improve therapeutic outcomes.[4]
References
- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Buthionine Sulfoximine Ethyl Ester (BSOEE) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the synthesis of glutathione. The ethyl ester derivative, Buthionine Sulfoximine Ethyl Ester (BSOEE), is a more lipophilic prodrug of BSO. This increased lipophilicity is intended to enhance cell membrane permeability, leading to more efficient delivery of the active compound into cells. Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results in cell culture and other biological systems. These application notes provide a detailed protocol for the preparation, storage, and handling of BSOEE stock solutions.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 131202-22-7 | [1][2] |
| Molecular Formula | C10H22N2O3S | [2] |
| Molecular Weight | 250.36 g/mol | Calculated |
| Appearance | White to Off-White Solid | [3] |
| Known Solvents | DMSO, Chloroform, Dichloromethane | [3] |
| Recommended Storage | Store solid at -20°C | [4] |
Signaling Pathway Inhibition
BSOEE is designed to inhibit the glutathione (GSH) synthesis pathway. After cellular uptake, it is presumed to be hydrolyzed to buthionine sulfoximine (BSO), which then inhibits γ-glutamylcysteine synthetase (γ-GCS). This enzyme catalyzes the first and rate-limiting step in GSH synthesis.
Caption: BSOEE cellular uptake and inhibition of glutathione synthesis.
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of BSOEE in DMSO. It is critical to use high-quality, anhydrous DMSO to ensure the stability of the compound.
4.1. Materials and Reagents
-
This compound (BSOEE) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
4.2. Safety Precautions
-
Work in a chemical fume hood or well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for BSOEE before use.
4.3. Stock Solution Preparation Workflow
Caption: Workflow for preparing BSOEE stock solution.
4.4. Detailed Procedure
-
Preparation: Bring the BSOEE powder and anhydrous DMSO to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.5 mg of BSOEE powder into the tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the BSOEE powder. This will yield a final concentration of 10 mM.
-
Dissolution: Cap the tube tightly and vortex at room temperature until the BSOEE is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6][7] Always protect the solution from light.
Working Solution Preparation
5.1. Dilution Protocol
To prepare a working solution for cell culture experiments, the DMSO stock solution must be diluted in culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[8][9]
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in culture medium to achieve the desired final concentration.
-
Direct Addition: Add the BSOEE stock solution directly to the pre-warmed culture medium and mix immediately and thoroughly by pipetting or gentle swirling to prevent precipitation of the compound.[10]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM BSOEE stock solution to 999 µL of culture medium.
-
The final DMSO concentration will be 0.1%.
5.2. Quality Control and Best Practices
-
Solubility Check: When preparing a working solution, visually inspect for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution in culture medium or adjusting the final concentration.
-
Stability: Aqueous working solutions are not recommended for long-term storage. Prepare fresh working solutions for each experiment from the frozen DMSO stock.[4]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. Use single-use aliquots whenever possible.[5]
References
- 1. CAS-131202-22-7-BUTHIONINE SULFOXIMINE ETHYL ESTER [chembuyersguide.com]
- 2. sulfoximine - CAS号查询 [ichemistry.cn]
- 3. L-Buthionine-(S,R)-sulfoximine | 83730-53-4 - Coompo [coompo.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis In Vitro using Buthionine Sulfoximine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in the biosynthesis of glutathione (GSH).[1][2] The ethyl ester form of BSO (BSO-EE) exhibits enhanced cell permeability. Depletion of the intracellular GSH pool by BSO disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent induction of apoptosis.[3][4][5] This makes BSO-EE a valuable tool for studying the mechanisms of apoptosis and for sensitizing cancer cells to various therapeutic agents.[1][4][6]
The primary mechanism of BSO-EE-induced apoptosis involves the accumulation of ROS, which can trigger downstream signaling cascades. One key pathway involves the activation and translocation of Protein Kinase C-delta (PKC-δ) from the cytosol to the membrane.[3][7] This activation contributes to further ROS generation and the initiation of the mitochondrial pathway of apoptosis, characterized by the activation of caspases, such as caspase-3, and ultimately, cell death.[3][4][7]
These application notes provide detailed protocols for utilizing BSO-EE to induce apoptosis in vitro, along with methods for its quantification and the investigation of the underlying signaling pathways.
Data Presentation: Efficacy of BSO in Inducing Apoptosis
The following table summarizes the effective concentrations and incubation times of BSO for inducing apoptosis in various cell lines as reported in the literature.
| Cell Line | BSO Concentration | Incubation Time | Apoptosis/Cell Death Measurement | Observations | Reference |
| H9c2 (cardiomyocytes) | Not Specified | 12 h | Annexin V-positive cells | 19.8% apoptotic cells | [3][7] |
| H9c2 (cardiomyocytes) | Not Specified | 14 h | Annexin V-positive cells | 27.5% apoptotic cells | [3][7] |
| H9c2 (cardiomyocytes) | Not Specified | 18 h | Annexin V-positive cells | 26.8% apoptotic cells | [3][7] |
| SK-N-BE-2C (neuroblastoma) | 1 mM | 24 h | Annexin V-positive cells | Significant increase in apoptosis | [5] |
| LAN 5 (neuroblastoma) | 1 mM | 24 h | Annexin V-positive cells | Significant increase in apoptosis | [5] |
| MCF-7:2A (breast cancer) | 100 µM | 96 h | Annexin V-positive cells / TUNEL | Significant increase in apoptosis when combined with 1 nM 17β-estradiol | [1] |
| K562 (chronic myeloid leukemia) | 100 µM | 24 h | Annexin V/PI staining | Potentiates apoptosis when combined with 10 µM hydroxychavicol | [2] |
| Bovine Aortic Endothelial Cells | 1 mM | Not Specified | Apoptosis Assay | Induces apoptosis when combined with methylglyoxal | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in BSO-induced apoptosis and a general experimental workflow for its investigation.
Caption: BSO-induced apoptosis signaling cascade.
Caption: General workflow for studying BSO-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and BSO-EE Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence/Stabilization: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of BSO-EE Stock Solution: Prepare a stock solution of BSO-EE (e.g., 100 mM) in a suitable solvent (e.g., sterile water or PBS) and sterilize through a 0.22 µm filter. Store aliquots at -20°C.
-
Treatment: Dilute the BSO-EE stock solution in fresh culture medium to the desired final concentrations (e.g., 50 µM to 1 mM). Remove the old medium from the cells and replace it with the BSO-EE-containing medium.
-
Controls: Include a vehicle-treated control (medium with the same concentration of the solvent used for the BSO-EE stock) and an untreated control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours) at 37°C with 5% CO₂.[9]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, collect the culture supernatant (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay
This protocol provides a method to quantify the activity of effector caspase-3, a key mediator of apoptosis.[3][6]
-
Cell Lysate Preparation:
-
Harvest and wash cells as described in Protocol 2, Step 1.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (or a fluorometric substrate).
-
Include a blank (lysis buffer, reaction buffer, substrate) and a negative control (lysate from untreated cells).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader. The level of caspase-3 activity is proportional to the color or fluorescence intensity.
Protocol 4: Measurement of Intracellular ROS
This protocol uses a cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.[3][5]
-
Cell Preparation: Treat cells with BSO-EE as described in Protocol 1. Include a positive control (e.g., treatment with H₂O₂) and a negative control.
-
Dye Loading:
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess dye.
-
Analysis:
-
Microscopy: Immediately visualize the cells using a fluorescence microscope.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation/emission settings appropriate for fluorescein. An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Troubleshooting
-
Low Apoptosis Induction:
-
Increase the concentration of BSO-EE or the incubation time.[9]
-
Ensure the cell density is optimal; overly confluent or sparse cultures can be resistant to apoptosis.
-
Verify the activity of the BSO-EE compound.
-
-
High Background in Controls:
-
Check for contamination in cell cultures.
-
Minimize cell handling stress during harvesting and staining.
-
Ensure the vehicle for the BSO-EE stock is not cytotoxic at the concentration used.
-
-
Inconsistent Results:
-
Maintain consistent cell culture conditions (passage number, confluency).
-
Prepare fresh reagents and stock solutions.
-
Ensure accurate and consistent timing for all incubation steps.[12]
-
References
- 1. Buthionine sulfoximine sensitizes antihormone-resistant human breast cancer cells to estrogen-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Apoptosis of CML Cells by Buthionine Sulfoximine and Hydroxychavicol Correlates with Activation of AIF and GSH-ROS-JNK-ERK-iNOS Pathway | PLOS One [journals.plos.org]
- 3. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biomolther.org [biomolther.org]
- 8. caymanchem.com [caymanchem.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of different methodological approaches to the in vitro study of drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role and Utility of Buthionine Sulfoximine (BSO) in Neuroblastoma Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuroblastoma, a pediatric cancer originating from the neural crest, remains a significant clinical challenge, particularly in high-risk and recurrent cases.[1] A key mechanism of resistance to chemotherapy, especially alkylating agents like melphalan, is the high intracellular concentration of glutathione (GSH).[2][3] GSH can detoxify chemotherapeutic agents by binding to and inactivating them.[2] Buthionine sulfoximine (BSO), a specific inhibitor of glutamate-cysteine ligase (GCL), effectively blocks the rate-limiting step in GSH synthesis.[2] This application note details the use of BSO in neuroblastoma research, focusing on its mechanism, its role as a single agent and a chemosensitizer, and provides protocols for its experimental application.
Mechanism of Action BSO depletes intracellular GSH levels, thereby sensitizing cancer cells to oxidative stress and certain chemotherapeutic drugs. In neuroblastoma, this depletion leads to an overproduction of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.[4][5] Studies have shown that MYCN-amplified neuroblastoma cells are particularly sensitive to BSO-induced apoptosis.[4][6] This process can involve the activation of protein kinase C-delta (PKC-δ), leading to downstream apoptotic events.[5]
References
- 1. upfront-treatment-of-pediatric-high-risk-neuroblastoma-with-chemotherapy-surgery-and-radiotherapy-combination-the-cccg-nb-2014-protocol - Ask this paper | Bohrium [bohrium.com]
- 2. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of glutathione by buthionine sulfoxine is cytotoxic for human neuroblastoma cell lines via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Glutathione Levels Following Buthionine Sulfoximine (BSO) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification of xenobiotics, and maintaining cellular redox homeostasis.[1] Alterations in GSH levels are implicated in various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.[1] Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of glutathione.[2][3][4] By depleting intracellular GSH, BSO serves as a valuable tool for studying the roles of glutathione and for sensitizing cancer cells to chemotherapy and radiation.[2][5][6] The ethyl ester of BSO is often used to enhance cell permeability. This document provides detailed protocols for treating biological samples with BSO and subsequently measuring the resulting changes in glutathione levels.
Mechanism of Action: BSO-Mediated Glutathione Depletion
BSO specifically and irreversibly inhibits the enzyme γ-glutamylcysteine synthetase (γ-GCS).[2] This enzyme catalyzes the first and rate-limiting step in glutathione biosynthesis, which is the formation of γ-glutamylcysteine from glutamate and cysteine. By blocking this step, BSO prevents the synthesis of new glutathione, leading to the depletion of cellular GSH pools through normal cellular consumption and efflux.
Caption: BSO inhibits γ-GCS, blocking the first step of GSH synthesis.
Quantitative Data on BSO-Induced GSH Depletion
The efficacy of BSO in depleting GSH varies depending on the cell type, BSO concentration, and duration of treatment. The following tables summarize data from published studies.
Table 1: In Vitro GSH Depletion Following BSO Treatment
| Cell Line | BSO Concentration | Treatment Duration | GSH Depletion (% of Control) | Reference |
| Mouse Fetuses | 2 mM | In drinking water during gestation | 45% lower GSH | [2] |
| Mouse Fetuses | 20 mM | In drinking water during gestation | 70% lower GSH | [2] |
| Mesencephalic Culture | 1 µM | 24 hours | ~55% decrease | [7] |
| SNU-1 (Stomach Cancer) | 1 mM | 48 hours | 75.7% depletion | [6] |
| SNU-1 (Stomach Cancer) | 2 mM | 48 hours | 76.2% depletion | [6] |
| OVCAR-3 (Ovarian Cancer) | 1 mM | 48 hours | 74.1% depletion | [6] |
| OVCAR-3 (Ovarian Cancer) | 2 mM | 48 hours | 63.0% depletion | [6] |
| RAW 264.7 (Macrophage) | 50 µM | 24 hours | ~100% depletion | [8] |
| CHO (Ovarian Hamster) | Not Specified | Not Specified | 90-95% decrease | [9] |
Table 2: In Vivo GSH Depletion Following BSO Treatment
| Animal Model | Tumor Type | BSO Dosage | Outcome | Reference |
| Mice | KHT, SCC VII, etc. | 3 mmole/kg daily | Depleted tumor GSH to 20-40% of controls | [10] |
| Mice | B16 Melanoma | Intraperitoneal injection | Impaired metastatic spread | [11] |
| C3H Mice | Liver & Kidney | 0.8 - 1.6 g/kg | Depleted GSH to 35% of initial levels | [12] |
Experimental Protocols
Protocol 1: BSO Treatment of Cultured Cells
This protocol provides a general guideline for depleting GSH in adherent or suspension cell cultures.
Materials:
-
Cell culture medium (cysteine-free medium is recommended for maximal depletion)[13]
-
Buthionine sulfoximine (BSO) stock solution (e.g., 100 mM in sterile PBS or water)
-
Cultured cells in logarithmic growth phase
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they do not reach confluency by the end of the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).
-
BSO Preparation: Dilute the BSO stock solution in fresh cell culture medium to achieve the desired final concentrations. A pilot experiment testing a range of concentrations (e.g., 50 µM to 2 mM) is recommended to determine the optimal concentration for your cell type.[6][13]
-
Treatment: Remove the existing medium from the cells and replace it with the BSO-containing medium. For suspension cells, pellet the cells by centrifugation and resuspend in the BSO-containing medium.
-
Incubation: Incubate the cells for the desired duration. GSH depletion is time-dependent, with significant reduction occurring within hours and maximal effects often observed after 24 to 72 hours.[6][13]
-
Harvesting: After incubation, harvest the cells for subsequent sample preparation and GSH analysis.
Caption: General workflow for treating cultured cells with BSO.
Protocol 2: Sample Preparation for Glutathione Assay
Proper sample preparation is critical to prevent the auto-oxidation of GSH. All steps should be performed on ice.
A. Cultured Cells (Adherent or Suspension)
-
Harvesting: Harvest 2-5 x 10^6 cells. For adherent cells, wash with cold PBS, then scrape. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).
-
Deproteination: Resuspend the cell pellet in 500 µL of an ice-cold deproteinizing agent, such as 5% (w/v) 5-Sulfosalicylic acid (SSA) or Metaphosphoric acid (MPA).[14][15]
-
Lysis: Homogenize or sonicate the cell suspension on ice.
-
Incubation: Keep the lysate on ice for 10-15 minutes to allow for complete protein precipitation.[14]
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C.[14]
-
Collection: Carefully collect the clear supernatant, which contains the acid-soluble thiols. This sample is now ready for the GSH assay or can be stored at -80°C.
B. Tissue Samples
-
Excision: Rapidly excise the tissue and wash thoroughly with ice-cold PBS to remove any blood.
-
Homogenization: Weigh the tissue (approx. 50 mg) and homogenize on ice in 1 mL of ice-cold deproteinizing agent (e.g., 5% SSA or MPA).[14]
-
Centrifugation: Centrifuge the homogenate at 12,000-14,000 x g for 10-15 minutes at 4°C.[14]
-
Collection: Collect the clear supernatant for the GSH assay or store at -80°C.
Protocol 3: Quantification of Glutathione (DTNB-Enzymatic Recycling Assay)
This colorimetric method, also known as the Tietze assay, is a robust and widely used method for measuring total glutathione (GSH + GSSG).[16]
Principle: The assay relies on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. The oxidized glutathione (GSSG) produced in this reaction is then recycled back to GSH by glutathione reductase in the presence of NADPH. This recycling leads to a continuous production of TNB, amplifying the signal. The rate of TNB formation is directly proportional to the total glutathione concentration in the sample.[16][17]
Materials:
-
Sample supernatants (from Protocol 2)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
DTNB solution (5 mM in Assay Buffer)
-
NADPH solution (4 mg/mL in Assay Buffer, prepare fresh)
-
Glutathione Reductase (GR) solution (50 units/mL in Assay Buffer)
-
GSH or GSSG standard solution for standard curve
-
96-well microplate and plate reader
Procedure (for Total Glutathione):
-
Standard Curve: Prepare a series of GSH or GSSG standards in the deproteinizing solution used for samples (e.g., 0-20 µM).
-
Plate Setup: Add 20 µL of each standard and sample to separate wells of a 96-well plate.
-
Reaction Mix Preparation: Prepare a master reaction mix containing (per well):
-
120 µL Assay Buffer
-
20 µL NADPH solution
-
20 µL DTNB solution
-
-
Initiate Reaction: Add 160 µL of the reaction mix to each well.
-
Equilibration: Incubate the plate for 5 minutes at room temperature.
-
Start Recycling: Add 20 µL of Glutathione Reductase solution to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 405-415 nm every 30-60 seconds for 5-10 minutes.[18]
-
Calculation: Determine the rate of change in absorbance (ΔA/min) for each well. Subtract the rate of the blank from the rates of the standards and samples. Plot the ΔA/min for the standards against their concentrations to create a standard curve. Use this curve to determine the glutathione concentration in the samples.
Note on Measuring GSSG: To measure GSSG specifically, the GSH in the sample must first be masked. This is typically done by incubating the sample with a thiol-scavenging agent like 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM) prior to running the assay.[17] The reduced GSH (GSH) concentration can then be calculated by subtracting the GSSG concentration from the total glutathione concentration.
Caption: Workflow for the DTNB-based enzymatic recycling assay for GSH.
References
- 1. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Depletion of glutathione in vivo as a method of improving the therapeutic ratio of misonidazole and SR 2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective toxicity of buthionine sulfoximine (BSO) to melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nwlifescience.com [nwlifescience.com]
Troubleshooting & Optimization
Buthionine sulfoximine ethyl ester stability and storage conditions
This technical support center provides guidance on the stability and storage of Buthionine Sulfoximine (BSO) Ethyl Ester. Please note that while specific stability data for the ethyl ester is limited, the following information is based on the properties of the parent compound, buthionine sulfoximine (BSO), and general chemical principles of ethyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Buthionine Sulfoximine Ethyl Ester?
Q2: How long can I store this compound?
A2: The parent compound, L-Buthionine-(S,R)-sulfoximine, is stable for at least 4 years when stored at -20°C as a crystalline solid.[1] The stability of the ethyl ester derivative may differ, and it is recommended to monitor its purity over time, especially if stored for extended periods.
Q3: What solvents should I use to prepare stock solutions?
A3: L-Buthionine-(S,R)-sulfoximine is soluble in PBS (pH 7.2) at a concentration of 5 mg/ml.[1] For the ethyl ester, which is expected to be more lipophilic, organic solvents such as DMSO or ethanol would likely be suitable for preparing concentrated stock solutions. When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent and then dilute with the aqueous buffer.
Q4: How stable is this compound in solution?
A4: Stock solutions of the parent compound, L-Buthionine-(S,R)-sulfoximine, in aqueous buffers can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] However, as an ethyl ester, BSO ethyl ester is susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH, which would convert it back to the parent BSO. Therefore, it is strongly recommended to prepare aqueous solutions fresh and use them promptly.[5] If storage is necessary, aliquoting and storing at -80°C is advisable to minimize degradation.
Q5: Are there any visible signs of degradation?
A5: Degradation of the solid compound may not be visually apparent. For solutions, precipitation or a change in color could indicate degradation or insolubility. It is always best to rely on analytical methods to assess the purity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the BSO ethyl ester stock solution. | Prepare a fresh stock solution from solid material. If using an older stock, verify its integrity using an analytical method like HPLC. |
| Improper storage of the compound. | Ensure the solid compound is stored at -20°C in a tightly sealed container. Aliquot stock solutions and store at -80°C. | |
| Reduced potency of the compound | Hydrolysis of the ethyl ester to the less cell-permeable BSO. | Prepare working solutions in your cell culture media or buffer immediately before use. Avoid prolonged storage of diluted aqueous solutions. |
| Precipitation in aqueous solution | The ethyl ester is less soluble in aqueous buffers than the parent compound. | First, dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Data Presentation
Table 1: Recommended Storage Conditions for Buthionine Sulfoximine and its Ethyl Ester Derivative
| Compound | Form | Storage Temperature | Duration | Reference |
| L-Buthionine-(S,R)-sulfoximine | Solid | -20°C | ≥ 4 years | [1] |
| L-Buthionine-(S,R)-sulfoximine | Stock Solution (-80°C) | -80°C | 6 months | [5] |
| L-Buthionine-(S,R)-sulfoximine | Stock Solution (-20°C) | -20°C | 1 month | [5] |
| This compound (Recommended) | Solid | -20°C | Monitor purity over time | Inferred from parent compound data |
| This compound (Recommended) | Stock Solution | -80°C (aliquoted) | Prepare fresh for best results | Inferred from chemical properties |
Table 2: Solubility Information
| Compound | Solvent | Concentration | Reference |
| L-Buthionine-(S,R)-sulfoximine | PBS (pH 7.2) | 5 mg/ml | [1] |
| This compound (Predicted) | DMSO, Ethanol | Higher solubility expected | General chemical knowledge |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method to assess the stability of BSO ethyl ester in a specific solvent or buffer over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of BSO ethyl ester and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to the desired final concentration in the buffer or medium you intend to test (e.g., PBS, cell culture medium).
-
Prepare several identical aliquots of this solution in sealed vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, take one aliquot and analyze it by reverse-phase HPLC. This will serve as your baseline (100% initial concentration).
-
Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the BSO ethyl ester from potential degradation products (like BSO).
-
-
Incubation:
-
Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from storage and analyze it by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the BSO ethyl ester.
-
Determine the percentage of the remaining BSO ethyl ester relative to the T=0 sample.
-
Plot the percentage of remaining BSO ethyl ester against time to determine its stability under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential hydrolysis of BSO Ethyl Ester to its parent compound.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Buthionine Sulfoximine Ethyl Ester (BSO-EE) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Buthionine Sulfoximine Ethyl Ester (BSO-EE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected level of glutathione (GSH) depletion after B-S-O-EE treatment. What could be the issue?
A1: Several factors can contribute to insufficient GSH depletion:
-
Suboptimal B-S-O-EE Concentration: The effective concentration of B-S-O-EE is highly cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: GSH depletion is a time-dependent process. Ensure you are incubating the cells with B-S-O-EE for a sufficient duration. A time-course experiment is advisable.
-
B-S-O-EE Stability: B-S-O-EE can be unstable in solution. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cellular Compensation: Some cell lines may have robust compensatory mechanisms to counteract GSH depletion.[1] Consider co-treatment with other agents that target related pathways if necessary.
Q2: My cells are showing unexpected levels of cytotoxicity even at low concentrations of B-S-O-EE. How can I address this?
A2: Unforeseen cytotoxicity can arise from several sources:
-
High Cell Sensitivity: Certain cell lines are inherently more sensitive to GSH depletion-induced oxidative stress.[2] It is crucial to establish a baseline cytotoxicity profile for your specific cells.
-
Off-Target Effects: While B-S-O-EE is a specific inhibitor of γ-glutamylcysteine synthetase, off-target effects at high concentrations cannot be entirely ruled out.[3] Use the lowest effective concentration determined from your dose-response studies.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells.
-
Contamination: Verify that your cell culture is free from microbial contamination, which can exacerbate cellular stress.
Q3: I am seeing inconsistent results between experiments. What are the common sources of variability?
A3: Inconsistent results can be frustrating. Here are some common culprits:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure that you seed the same number of cells for each experiment, as cell density can influence the response to B-S-O-EE.
-
Reagent Variability: Use the same lot of B-S-O-EE and other reagents whenever possible. If you must use a new lot, perform a bridging experiment to ensure consistency.
-
Experimental Technique: Maintain consistent experimental procedures, including incubation times, media changes, and measurement techniques.
Q4: How can I confirm that the observed cell death is due to ferroptosis induced by B-S-O-EE?
A4: To confirm ferroptosis, you should observe the following hallmarks:
-
Iron-Dependence: The cell death should be preventable by iron chelators such as deferoxamine (DFO).
-
Lipid Peroxidation: You should detect an accumulation of lipid reactive oxygen species (ROS). This can be measured using probes like C11-BODIPY.
-
Rescue by Ferroptosis Inhibitors: The cell death should be rescued by specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.[4]
-
Lack of Apoptotic and Necrotic Markers: You should not observe significant activation of caspases (a hallmark of apoptosis) or widespread membrane rupture characteristic of necrosis.
Data Presentation
Table 1: Effect of B-S-O Concentration on Glutathione (GSH) Depletion in Various Cancer Cell Lines
| Cell Line | B-S-O Concentration (mM) | Incubation Time (hours) | GSH Depletion (%) | Reference |
| SNU-1 (Stomach Cancer) | 1 | 48 | 75.7 | [5] |
| SNU-1 (Stomach Cancer) | 2 | 48 | 76.2 | [5] |
| OVCAR-3 (Ovarian Cancer) | 1 | 48 | 74.1 | [5] |
| OVCAR-3 (Ovarian Cancer) | 2 | 48 | 63.0 | [5] |
| EATC (Ehrlich Ascites Tumor) | 1 | 72 | >90 | [6] |
| CHO-K1 (Chinese Hamster Ovary) | 1 | 72 | >90 | [6] |
Table 2: B-S-O-EE Treatment Protocols for Induction of Different Cellular Fates
| Cellular Outcome | Cell Line Example | B-S-O-EE Concentration | Co-treatment | Incubation Time | Key Readouts |
| Oxidative Stress | 4T1 (Breast Cancer) | 200 µg/mL | None | 24 hours | Increased intracellular ROS (DCFDA staining) |
| Apoptosis | H9c2 (Cardiomyocytes) | 10 mM | None | 12-22 hours | Annexin V/PI staining, Caspase-3 activation |
| Ferroptosis | Huh7 (Hepatocellular Carcinoma) | 10 µM | 1 µM Erastin | 72 hours | Lipid peroxidation (C11-BODIPY), rescue by Ferrostatin-1 |
| Chemosensitization | SNU-1 (Stomach Cancer) | 1 mM | Cisplatin, Carboplatin | 48 hours | Increased cytotoxicity of chemotherapeutic agents |
Experimental Protocols
1. Protocol for Quantifying Intracellular Glutathione (GSH) Depletion
This protocol describes a method for measuring intracellular GSH levels using a commercially available GSH assay kit, which is often based on the reaction of GSH with a thiol-reactive fluorescent probe.
Materials:
-
Cells of interest
-
B-S-O-EE
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
GSH assay kit (e.g., based on monochlorobimane or other thiol-reactive probes)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of B-S-O-EE for the specified duration. Include an untreated control group.
-
After incubation, remove the medium and wash the cells twice with PBS.
-
Prepare the GSH assay reagent according to the manufacturer's instructions.
-
Add the GSH assay reagent to each well and incubate for the time recommended by the manufacturer, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of GSH depletion relative to the untreated control cells.
2. Protocol for Measuring Reactive Oxygen Species (ROS)
This protocol outlines the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.[7]
Materials:
-
Cells of interest treated with B-S-O-EE
-
DCFDA solution
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with B-S-O-EE as described in your experimental plan.
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 5-10 µM DCFDA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence of the cells using a flow cytometer (typically with an excitation of 488 nm and emission at 525 nm) or visualize under a fluorescence microscope.
3. Protocol for Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Cells of interest treated with B-S-O-EE
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with B-S-O-EE.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Mechanism of B-S-O-EE action leading to downstream cellular effects.
Caption: A logical workflow for troubleshooting unexpected B-S-O-EE experimental outcomes.
Caption: Simplified signaling pathway of B-S-O-EE-induced ferroptosis.
References
- 1. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective toxicity of buthionine sulfoximine (BSO) to melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of BSO and L-cysteine on drug-induced cytotoxicity in primary cell cultures: drug-, cell type-, and species-specific difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Off-target Effects of Buthionine Sulfoximine Ethyl Ester (BSO-EE) in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of Buthionine Sulfoximine Ethyl Ester (BSO-EE) in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Buthionine Sulfoximine (BSO) and its ethyl ester (BSO-EE)?
Buthionine sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), which is the rate-limiting enzyme in the biosynthesis of glutathione (GSH).[1][2] By inhibiting this enzyme, BSO leads to the depletion of intracellular GSH levels.[1][2] The ethyl ester form, BSO-EE, is a more cell-permeable prodrug of BSO, which is intracellularly converted to BSO. This enhanced permeability can lead to a more rapid and efficient depletion of GSH within the cell.
Q2: What are the expected downstream effects of GSH depletion by BSO-EE?
The primary consequence of GSH depletion is an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[3][4] This oxidative stress can, in turn, trigger a cascade of cellular events, including the activation of stress-response signaling pathways, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.[3][4]
Q3: Are the effects of BSO-EE always proportional to the extent of GSH depletion?
Not always. Some studies have shown that the growth-inhibitory effects of BSO do not always directly correlate with the overall levels of cellular GSH.[5] This suggests the existence of specific, crucial pools of GSH (e.g., mitochondrial GSH) that, when depleted, can trigger significant cellular responses even if the total cellular GSH depletion is not complete.[3][6] Furthermore, some cell lines exhibit resistance to BSO-induced apoptosis despite significant GSH depletion, often through the upregulation of anti-apoptotic proteins like Bcl-2.[7]
Q4: What are the known off-target effects of BSO-EE that are independent of GSH depletion?
While the majority of BSO's effects are attributed to GSH depletion, some studies suggest the possibility of other mechanisms. However, research has shown that BSO does not typically affect the activity of other major detoxification enzymes like cytochrome P-450 or glutathione S-transferases (GSTs) directly.[1] Some reports indicate that BSO treatment can lead to a decrease in the expression of certain GST isoenzymes, which could be an indirect consequence of the altered redox state rather than a direct enzymatic inhibition.[8] At present, significant, well-characterized off-target effects independent of GSH depletion are not widely reported.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with BSO-EE.
Problem 1: BSO-EE treatment does not induce the expected level of cytotoxicity or apoptosis.
Possible Causes and Troubleshooting Steps:
-
Insufficient GSH Depletion:
-
Verify GSH Depletion: Before assessing cytotoxicity, confirm that BSO-EE treatment is effectively depleting intracellular GSH.
-
Optimize BSO-EE Concentration and Incubation Time: The effective concentration and duration of treatment can vary significantly between cell lines.
-
Cell Permeability Issues (BSO vs. BSO-EE): If using BSO instead of BSO-EE, cellular uptake may be limited.
-
Action: Switch to the more cell-permeable BSO-EE to ensure efficient intracellular delivery.
-
-
-
Cell Line Resistance:
-
High Intrinsic Antioxidant Capacity: Some cell lines may have robust alternative antioxidant systems that compensate for GSH depletion.
-
Action: Measure the activity of other antioxidant enzymes like superoxide dismutase (SOD) and catalase.[11]
-
-
Upregulation of Anti-apoptotic Proteins: Resistant cells may upregulate survival proteins like Bcl-2 in response to BSO-induced stress.[7]
-
Action: Perform western blot analysis for key anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) proteins to assess the cellular response.
-
-
Activation of Pro-survival Signaling Pathways: GSH depletion can activate pro-survival pathways like NF-κB and Nrf2.[13][14]
-
Action: Use western blotting to check for the activation (e.g., phosphorylation, nuclear translocation) of key proteins in these pathways.
-
-
-
Experimental Protocol Issues:
-
Incorrect Assay for Cell Death: The chosen assay may not be sensitive enough or appropriate for the type of cell death induced.
-
Action: Use a combination of assays to assess cell viability and death, such as an MTT assay for metabolic activity and an Annexin V/Propidium Iodide (PI) staining for apoptosis.
-
-
Suboptimal Cell Culture Conditions: Cell density, media composition, and other culture conditions can influence the response to BSO-EE.[12]
-
Action: Ensure consistent cell seeding densities and refer to established cell culture protocols. Be aware that some media components can interfere with the assay.
-
-
Problem 2: Observed cellular effects are not reproducible.
Possible Causes and Troubleshooting Steps:
-
Variability in GSH Depletion:
-
Inconsistent BSO-EE Activity: The stability of BSO-EE in solution can be a factor.
-
Action: Prepare fresh BSO-EE solutions for each experiment from a reliable source.
-
-
Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with high passage numbers.
-
Action: Use cells within a consistent and low passage number range for all experiments.
-
-
-
Fluctuations in Oxidative Stress Levels:
-
Action: Standardize all experimental conditions that can influence ROS levels, including light exposure and media changes. It is also advisable to measure ROS production directly to confirm the induction of oxidative stress.
-
-
Inconsistent Assay Performance:
-
Action: Ensure that all reagents are properly stored and that instruments are calibrated. Include appropriate positive and negative controls in every experiment.
-
Quantitative Data Summary
Table 1: IC50 Values of Buthionine Sulfoximine (BSO) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma | Melanoma | 1.9 | [8] |
| Breast Cancer | Breast Cancer | 8.6 | [8][15] |
| Ovarian Cancer | Ovarian Cancer | 29 | [8][15] |
| ZAZ | Melanoma | 4.9 | [3] |
| M14 | Melanoma | 18 | [3] |
| A2780 | Ovarian Cancer | 8.5 | [3] |
| MCF-7 | Breast Cancer | 26.5 | [3] |
Table 2: Extent of Glutathione (GSH) Depletion with BSO Treatment in Different Cell Lines
| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |
| SNU-1 | 1 mM | 2 days | 75.7% | [9][11] |
| SNU-1 | 2 mM | 2 days | 76.2% | [9][11] |
| OVCAR-3 | 1 mM | 2 days | 74.1% | [9][11] |
| OVCAR-3 | 2 mM | 2 days | 63.0% | [9][11] |
| ZAZ and M14 | 50 µM | 48 hours | 95% | [8] |
| PW (B cell lymphoma) | Not specified | 24 hours | 95% (total GSH) | [3] |
| H9c2 | 10 mM | 12 hours | ~57% | [14] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with BSO-EE for the desired time and concentration. Include an untreated control group.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol provides a method to quantify the extent of GSH depletion following BSO-EE treatment.
Materials:
-
GSH Assay Kit (e.g., based on Ellman's reagent or a fluorescent probe)
-
Cell lysis buffer
-
Protein Assay Kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Culture and treat cells with BSO-EE as required.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells according to the manufacturer's protocol for your chosen GSH assay kit. This typically involves a specific lysis buffer and may require sonication or freeze-thaw cycles.
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Perform the GSH assay on the supernatant according to the kit's instructions. This usually involves mixing the sample with a reagent that reacts with GSH to produce a colorimetric or fluorescent signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Normalize the GSH levels to the protein concentration to account for variations in cell number.
Protocol 3: Western Blot Analysis of NF-κB and Nrf2 Activation
This protocol is for assessing the activation of key signaling pathways in response to BSO-EE-induced oxidative stress.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After BSO-EE treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Visualizations
Caption: Mechanism of BSO-EE induced apoptosis.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite profiling reveals the glutathione biosynthetic pathway as a therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of L-buthionine sulfoximine and ethacrynic acid on glutathione levels and mitochondrial function in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Minimizing Buthionine sulfoximine ethyl ester toxicity in normal cells
Welcome to the technical support center for Buthionine Sulfoximine Ethyl Ester (BSO-EE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing BSO-EE toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (BSO-EE)?
A1: Buthionine Sulfoximine (BSO) and its ethyl ester (BSO-EE) are potent and irreversible inhibitors of the enzyme γ-glutamylcysteine synthetase (γ-GCS).[1][2] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] By inhibiting γ-GCS, BSO-EE depletes cellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress. This can sensitize cancer cells to chemotherapy and radiation but may also induce toxicity in normal cells.[4][5]
Q2: Why is BSO-EE toxic to normal cells?
A2: The toxicity of BSO-EE in normal cells stems from the depletion of glutathione (GSH). GSH plays a crucial role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).[6] When GSH levels are significantly reduced by BSO-EE, normal cells become vulnerable to oxidative stress, which can lead to damage of cellular components like lipids, proteins, and DNA, ultimately resulting in cell death.[5][7] Some studies suggest that BSO can be more cytotoxic to normal cells than to transformed cells, highlighting the importance of careful dose optimization and protective strategies.[8]
Q3: What is the difference between BSO and BSO-EE?
A3: BSO-EE is the ethyl ester form of buthionine sulfoximine. The esterification is intended to increase the lipophilicity of the molecule, which can enhance its cell permeability and intracellular uptake. Once inside the cell, esterases are expected to cleave the ethyl group, releasing the active BSO molecule. While the fundamental mechanism of action is the same, BSO-EE may exhibit different pharmacokinetics and potency compared to BSO.
Q4: Can antioxidants be used to protect normal cells from BSO-EE toxicity?
A4: Yes, antioxidants can be a valuable strategy to mitigate BSO-EE-induced toxicity in normal cells. N-acetylcysteine (NAC), a precursor to cysteine which is used in GSH synthesis, has been shown to protect against BSO-induced oxidative stress and DNA damage.[9] Vitamin E has also been demonstrated to partially restore GSH levels and reduce tissue damage in BSO-administered rats by scavenging free radicals.[10]
Q5: How can I selectively target cancer cells while minimizing damage to normal cells?
A5: Achieving a therapeutic window with BSO-EE involves exploiting the differences between cancer and normal cells. Cancer cells often have a higher basal level of oxidative stress and a greater demand for GSH. Therefore, they can be more sensitive to GSH depletion. Strategies to enhance selectivity include:
-
Dose Optimization: Using the lowest effective concentration of BSO-EE that sensitizes cancer cells without causing excessive toxicity to normal cells.
-
Combination Therapy: Combining BSO-EE with anticancer agents that are more effective in a low-GSH environment.
-
Targeted Delivery: Developing drug delivery systems that specifically target BSO-EE to tumor tissues.
-
Protective Agents: Co-administering agents that protect normal tissues, such as antioxidants. Some studies suggest that normal cells may be able to utilize precursors for GSH synthesis more efficiently than some tumor cells, offering a potential avenue for selective protection.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High toxicity observed in normal control cells. | BSO-EE concentration is too high. | Perform a dose-response curve to determine the optimal concentration that balances cancer cell sensitization and normal cell viability. |
| Prolonged incubation time. | Optimize the incubation time. A shorter exposure may be sufficient to deplete GSH in cancer cells without severely affecting normal cells. | |
| Cell line is particularly sensitive to oxidative stress. | Consider using a lower starting concentration of BSO-EE or co-treatment with a cytoprotective agent like N-acetylcysteine (NAC). | |
| Inconsistent GSH depletion between experiments. | Instability of BSO-EE in culture medium. | Prepare fresh BSO-EE solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. | |
| Issues with the GSH measurement assay. | Validate your GSH assay with appropriate positive and negative controls. Ensure proper sample preparation and handling. | |
| Failure of protective agent (e.g., NAC) to reduce toxicity. | Insufficient concentration of the protective agent. | Perform a dose-response experiment to determine the optimal concentration of the protective agent. |
| Timing of administration is not optimal. | Administer the protective agent before or concurrently with BSO-EE treatment to ensure it is available to counteract oxidative stress. | |
| The chosen protective agent is not effective for the specific cell type or mechanism of toxicity. | Explore other protective agents with different mechanisms of action, such as Vitamin E or other antioxidants. |
Data Presentation
Table 1: Effect of BSO Treatment on Intracellular Thiol Concentration in Human Cancer Cell Lines
| Cell Line | BSO Concentration (mM) | Treatment Duration | Intracellular Thiol Depletion (%) |
| SNU-1 (Stomach Cancer) | 1 | 2 days | 75.7 |
| 2 | 2 days | 76.2 | |
| 2 | 2 hours | 33.4 | |
| 2 | 1 day | 76.3 | |
| OVCAR-3 (Ovarian Cancer) | 1 | 2 days | 74.1 |
| 2 | 2 days | 63.0 | |
| Data summarized from a study on the effects of BSO on cellular glutathione levels.[4] |
Table 2: In Vivo GSH Depletion in Normal Tissues and Tumors in Mice Following BSO Administration (2.5 mmol/kg)
| Tissue | Time to GSH Nadir (hours) | Extent of GSH Depletion (%) |
| Kidney | ~5 | 80 |
| Liver | ~5 | 74 |
| Bone Marrow | ~8 | 83 |
| Lung | ~8 | 40 |
| Heart | ~24 | 54 |
| Red Blood Cells | ~12 | 13 |
| Tumors | 10-12 | 55-65 |
| This table illustrates the differential effects of BSO on GSH levels in various tissues, with some normal tissues showing more significant and rapid depletion than tumors.[8] |
Experimental Protocols
Protocol 1: Assessment of BSO-EE-Induced Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[12][13][14][15]
Materials:
-
BSO-EE
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BSO-EE for the desired experimental duration. Include untreated control wells.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol provides a method for quantifying intracellular GSH, which is essential for monitoring the effect of BSO-EE.
Materials:
-
Cells treated with BSO-EE
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
GSH reductase
-
NADPH
-
GSH standard solution
-
Microplate reader
Procedure:
-
Cell Harvesting: After BSO-EE treatment, wash the cells with ice-cold PBS and harvest them.
-
Cell Lysis: Lyse the cells using the lysis buffer and centrifugation to obtain the supernatant containing GSH.
-
Assay Reaction: In a 96-well plate, add the cell lysate, DTNB, NADPH, and GSH reductase to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 405-415 nm at multiple time points.
-
GSH Quantification: Calculate the GSH concentration in the samples by comparing the rate of absorbance change to a standard curve generated with known concentrations of GSH. A detailed protocol using a commercial kit is also available.[1][16][17][18]
Mandatory Visualizations
Signaling Pathway of BSO-EE Induced Toxicity
Caption: Signaling pathway of BSO-EE-induced cytotoxicity and points of intervention.
Experimental Workflow for Assessing BSO-EE Toxicity and Mitigation
References
- 1. Intracellular measurement of ROS and glutathione (GSH) levels [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Depletion of tumour versus normal tissue glutathione by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Vitamin E prevents buthionine sulfoximine-induced biochemical disorders in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective modulation of glutathione levels in human normal versus tumor cells and subsequent differential response to chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. 2.5. Intracellular glutathione (GSH) [bio-protocol.org]
- 17. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 18. content.abcam.com [content.abcam.com]
Buthionine sulfoximine ethyl ester solubility issues and solutions
Welcome to the technical support center for Buthionine Sulfoximine Ethyl Ester (BSOEE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BSOEE) and how does it differ from Buthionine Sulfoximine (BSO)?
Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis.[1] By inhibiting this enzyme, BSO depletes intracellular GSH levels, leading to oxidative stress. BSOEE is the ethyl ester form of BSO. The addition of the ethyl ester group increases its lipophilicity, which is believed to enhance cell permeability. Once inside the cell, it is presumed that cellular esterases cleave the ethyl ester, releasing the active BSO molecule.
Q2: What are the primary applications of BSOEE in research?
BSOEE is primarily used to experimentally deplete cellular GSH levels. This allows researchers to study the roles of GSH in various cellular processes, including:
-
Oxidative stress and antioxidant defense mechanisms: Investigating the cellular response to increased levels of reactive oxygen species (ROS).[2]
-
Apoptosis (programmed cell death): Studying the involvement of GSH in both intrinsic and extrinsic apoptotic pathways.[3][4]
-
Cancer research: Sensitizing cancer cells to chemotherapy and radiotherapy by reducing their antioxidant capacity.
-
Neurodegenerative disease research: Exploring the role of oxidative stress in neuronal cell death.
-
Immunology: Investigating the role of GSH in immune cell function and signaling.
Q3: In which solvents is BSOEE soluble?
While specific solubility data for BSOEE is not as widely published as for BSO, the ethyl ester modification generally increases solubility in organic solvents. BSO is sparingly soluble in organic solvents like ethanol and DMSO, but soluble in aqueous buffers and water.[1] For BSOEE, it is recommended to first attempt dissolution in DMSO or ethanol to create a concentrated stock solution.
Troubleshooting Guide: Solubility and Experimental Issues
This guide addresses common problems encountered when working with BSOEE, particularly focusing on solubility and precipitation.
Issue 1: Difficulty dissolving BSOEE powder.
-
Potential Cause: Use of an inappropriate solvent.
-
Solution:
-
Attempt to dissolve the BSOEE powder in a small volume of anhydrous DMSO or absolute ethanol to create a high-concentration stock solution.
-
Gentle warming (up to 37°C) and vortexing or sonication may aid in dissolution.
-
Issue 2: Precipitation of BSOEE upon dilution in aqueous media (e.g., cell culture medium, PBS).
-
Potential Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the aqueous medium is too low to maintain BSOEE solubility, or the BSOEE concentration exceeds its solubility limit in the final medium. This can also be caused by interactions with salts or proteins in the medium.[5][6]
-
Solutions:
-
Optimize Stock Concentration and Dilution: Prepare a higher concentration stock solution in DMSO or ethanol so that a smaller volume is needed for dilution into the aqueous medium. The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Stepwise Dilution: Instead of adding the BSOEE stock directly to the full volume of aqueous medium, try a stepwise dilution. First, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the BSOEE stock can sometimes help prevent precipitation.[7]
-
pH Adjustment: For BSO, adjusting the pH of the aqueous solution can influence solubility. While less common for the ethyl ester, ensuring the final medium pH is within the optimal range for your experiment may be beneficial.[8]
-
Filtration: If a fine precipitate forms, you can try to sterilize the final solution by filtering it through a 0.22 µm syringe filter. However, be aware that this may remove some of the active compounds if the precipitation is significant.
-
Issue 3: Inconsistent experimental results or lack of expected GSH depletion.
-
Potential Cause 1: Degradation of BSOEE.
-
Solution: Store the BSOEE powder at -20°C.[1] Prepare fresh stock solutions and use them within a reasonable timeframe. For aqueous solutions of BSO, it is recommended not to store them for more than one day.[1] While BSOEE in an organic solvent may be more stable, it is best practice to prepare fresh dilutions in aqueous media for each experiment.
-
-
Potential Cause 2: Insufficient treatment time or concentration.
-
Solution: The time required for significant GSH depletion can vary between cell types. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. GSH levels can be monitored over time (e.g., 24, 48, 72 hours) using commercially available kits.[9]
-
-
Potential Cause 3: Cell-specific resistance or compensatory mechanisms.
-
Solution: Some cell lines may have highly efficient GSH synthesis pathways or other compensatory antioxidant systems. It may be necessary to use higher concentrations of BSOEE or combine it with other agents to achieve the desired level of GSH depletion.
-
Data Presentation
Table 1: Solubility of Buthionine Sulfoximine (BSO)
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [10] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
| DMSO | Sparingly soluble | [1] |
| Ethanol | Sparingly soluble | [1] |
| Dimethyl formamide | Sparingly soluble | [1] |
Note: Specific quantitative solubility data for BSOEE is limited in the available literature. The increased lipophilicity of the ethyl ester suggests improved solubility in organic solvents compared to BSO.
Experimental Protocols
Protocol 1: Preparation of a BSOEE Stock Solution
-
Materials:
-
This compound (BSOEE) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of BSOEE powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cultured Cells with BSOEE
-
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Pre-warmed complete cell culture medium
-
BSOEE stock solution (from Protocol 1)
-
-
Procedure:
-
Determine the final concentration of BSOEE required for your experiment based on literature or preliminary dose-response studies.
-
Calculate the volume of BSOEE stock solution needed to achieve the final concentration in your cell culture volume. Ensure the final DMSO/ethanol concentration is non-toxic to your cells (typically <0.5%).
-
Aspirate the old medium from your cells.
-
Add the pre-warmed fresh medium containing the appropriate concentration of BSOEE to the cells.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Proceed with your downstream assays to assess the effects of GSH depletion.
-
Visualizations
Signaling Pathways
Figure 1: Mechanism of action of this compound (BSOEE).
Figure 2: Signaling pathways of apoptosis induced by GSH depletion.
Figure 3: Nrf2 signaling pathway activation by GSH depletion.
Experimental Workflow
Figure 4: General experimental workflow for using BSOEE.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione depletion regulates both extrinsic and intrinsic apoptotic signaling cascades independent from multidrug resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione depletion regulates both extrinsic and intrinsic apoptotic signaling cascades independent from multidrug resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. cellculturedish.com [cellculturedish.com]
- 8. US5245077A - L-buthionine-s-sulfoximine and methods of making - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. L -Buthionine-sulfoximine = 97 TLC 83730-53-4 [sigmaaldrich.com]
Duration of Buthionine sulfoximine ethyl ester treatment for optimal results
Welcome to the technical support center for Buthionine Sulfoximine Ethyl Ester (BSO-EE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of BSO-EE for glutathione (GSH) depletion in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for BSO-EE treatment to achieve maximal glutathione depletion?
The optimal duration for BSO-EE treatment is cell-type dependent and is influenced by the initial intracellular GSH concentration and the rate of GSH turnover. Generally, significant GSH depletion can be observed within hours, with maximal depletion often occurring between 24 to 72 hours of continuous exposure. For example, in SNU-1 human stomach cancer cells, treatment with 2 mM BSO for just 2 hours resulted in a 33.4% depletion of intracellular thiols, while a 2-day treatment led to a 76.2% depletion.[1] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal treatment time for your specific cell line and experimental goals.
Q2: What is the difference between Buthionine Sulfoximine (BSO) and this compound (BSO-EE)?
BSO is a potent inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione synthesis. BSO-EE is a more lipophilic prodrug of BSO. The ethyl ester modification enhances its cell permeability, allowing for more efficient uptake into cells. Once inside the cell, intracellular esterases hydrolyze BSO-EE to the active drug, BSO. This increased bioavailability often allows for the use of lower concentrations of BSO-EE compared to BSO to achieve similar levels of GSH depletion.
Q3: What is the mechanism of action of BSO?
BSO irreversibly inhibits γ-glutamylcysteine synthetase (γ-GCS). This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of glutathione, which is the ligation of glutamate and cysteine. By inhibiting γ-GCS, BSO prevents the synthesis of new glutathione, leading to the depletion of intracellular GSH pools through normal cellular consumption and efflux.
Q4: Can BSO-EE treatment alone induce cytotoxicity?
The cytotoxic effect of BSO-EE as a single agent varies significantly among different cell lines. In many cancer cell lines, BSO-EE shows low to moderate cytotoxicity at concentrations typically used for GSH depletion. For instance, in 4T1 breast cancer cells, BSO exhibited low cytotoxic effects with an IC50 value exceeding 200 µg/mL after 24 hours of treatment. However, in some cell lines, particularly those with a high intrinsic level of oxidative stress, significant cytotoxicity can be observed. It is always advisable to perform a dose-response experiment to determine the cytotoxic profile of BSO-EE in your specific cell model.
Q5: How long does it take for intracellular glutathione levels to recover after BSO-EE removal?
The recovery of intracellular GSH levels after the removal of BSO-EE is a gradual process that depends on the cell type's capacity for de novo protein and glutathione synthesis. In SNU-1 cells, the recovery of intracellular thiol concentration began within 2 days of BSO removal and reached 44% of the normal concentration after 3 days.[1] Complete recovery may take several days.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or minimal GSH depletion | 1. Suboptimal BSO-EE concentration: The concentration may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient for maximal GSH depletion. 3. BSO-EE degradation: The compound may have degraded due to improper storage or handling. 4. High cell density: A high number of cells can metabolize or sequester the inhibitor, reducing its effective concentration. 5. Cell line resistance: Some cell lines have very high rates of GSH synthesis or turnover. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM - 1 mM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Store BSO-EE as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Prepare fresh working solutions for each experiment. 4. Optimize cell seeding density to ensure adequate exposure of all cells to BSO-EE. 5. Consider increasing the BSO-EE concentration or combining it with other agents that induce oxidative stress. |
| High cytotoxicity observed with BSO-EE alone | 1. Cell line sensitivity: The cell line may be particularly sensitive to GSH depletion and the resulting oxidative stress. 2. High BSO-EE concentration: The concentration used may be in the toxic range for the specific cell line. 3. Prolonged treatment duration: Extended exposure can lead to irreversible cellular damage. | 1. Use a lower, non-toxic concentration of BSO-EE that still achieves significant GSH depletion. 2. Perform a thorough dose-response curve to identify the IC20 or lower. 3. Reduce the treatment duration and assess GSH levels and cell viability at earlier time points. |
| Variability in results between experiments | 1. Inconsistent cell passage number: Cellular metabolism and response to drugs can change with increasing passage number. 2. Variations in cell seeding density: This can affect the effective drug concentration per cell. 3. Inconsistent timing of treatment and assays: Precise timing is crucial for reproducible results. 4. Instability of BSO-EE in media: The compound may degrade over time in cell culture media. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Ensure precise and consistent cell counting and seeding for each experiment. 3. Standardize all incubation times and experimental procedures. 4. Prepare fresh BSO-EE-containing media for each experiment, especially for long-term incubations. |
| Unexpected potentiation of a co-administered drug's cytotoxicity | 1. Synergistic effect: BSO-EE is known to potentiate the effects of many chemotherapeutic agents. 2. Off-target effects of high BSO-EE concentrations: High concentrations may have unintended effects on cellular pathways. | 1. This is the intended effect for chemosensitization studies. Carefully titrate the concentrations of both BSO-EE and the co-administered drug to achieve the desired level of synergy. 2. Ensure that the BSO-EE concentration used is within the specific range for γ-GCS inhibition and not causing significant off-target toxicity. |
Data Presentation
Table 1: Effect of BSO Concentration and Duration on Intracellular Thiol Depletion
| Cell Line | BSO Concentration | Treatment Duration | % Thiol Depletion |
| SNU-1 (Stomach Cancer) | 1 mM | 2 days | 75.7%[1] |
| SNU-1 (Stomach Cancer) | 2 mM | 2 days | 76.2%[1] |
| SNU-1 (Stomach Cancer) | 2 mM | 2 hours | 33.4%[1] |
| SNU-1 (Stomach Cancer) | 0.02 mM | 2 days | 71.5%[1] |
| OVCAR-3 (Ovarian Cancer) | 1 mM | 2 days | 74.1%[1] |
| OVCAR-3 (Ovarian Cancer) | 2 mM | 2 days | 63.0%[1] |
Table 2: Enhancement of Chemotherapeutic Drug Cytotoxicity by BSO Treatment
| Cell Line | BSO Treatment | Chemotherapeutic Agent | Enhancement of Cytotoxicity |
| SNU-1 (Stomach Cancer) | 1 mM or 2 mM for 1-2 days | Cisplatin | Markedly enhanced[1] |
| SNU-1 (Stomach Cancer) | 1 mM or 2 mM for 1-2 days | Carboplatin | Markedly enhanced[1] |
| OVCAR-3 (Ovarian Cancer) | 1 mM or 2 mM for 1-2 days | Cisplatin | Markedly enhanced[1] |
| OVCAR-3 (Ovarian Cancer) | 1 mM or 2 mM for 1-2 days | Carboplatin | Markedly enhanced[1] |
| 4T1 (Breast Cancer) | 100 µg/mL for 24 hours | Doxorubicin (10 nM) | Significantly reduced cell viability compared to Doxorubicin alone |
| 4T1 (Breast Cancer) | 200 µg/mL for 24 hours | Doxorubicin (10 nM) | Significantly reduced cell viability compared to Doxorubicin alone |
Experimental Protocols
Protocol 1: Determination of Optimal BSO-EE Concentration and Duration for GSH Depletion
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
BSO-EE Treatment: The following day, treat the cells with a range of BSO-EE concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 6, 12, 24, 48, 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
GSH Quantification: Determine the intracellular GSH concentration using a commercially available GSH assay kit (e.g., based on the DTNB-GSSG reductase recycling assay) or by HPLC.
-
Protein Quantification: Measure the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the GSH levels.
-
Data Analysis: Plot the normalized GSH levels against BSO-EE concentration for each time point to determine the optimal treatment conditions.
Protocol 2: Assessment of BSO-EE-Mediated Chemosensitization
-
Cell Seeding: Plate cells in a 96-well plate.
-
BSO-EE Pre-treatment: Treat the cells with a pre-determined, non-toxic concentration of BSO-EE for the optimal duration to achieve significant GSH depletion.
-
Co-treatment with Chemotherapeutic Agent: Add a range of concentrations of the chemotherapeutic agent of interest to the wells already containing BSO-EE.
-
Incubation: Incubate the cells for a further 24-72 hours, depending on the mechanism of action of the chemotherapeutic agent.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Compare the dose-response curves of the chemotherapeutic agent with and without BSO-EE pre-treatment to determine the degree of chemosensitization. Calculate the combination index (CI) if applicable to quantify synergy.
Mandatory Visualizations
Caption: Mechanism of BSO-EE-mediated inhibition of glutathione synthesis.
Caption: Experimental workflow for assessing chemosensitization by BSO-EE.
Caption: Signaling consequences of BSO-EE induced glutathione depletion.
References
Technical Support Center: Troubleshooting Buthionine Sulfoximine Ethyl Ester-Induced Apoptosis
Welcome to the technical support center for researchers utilizing Buthionine Sulfoximine (BSO) and its ethyl ester derivative. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for buthionine sulfoximine (BSO) and its ethyl ester in inducing apoptosis?
A1: Buthionine sulfoximine is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis. By inhibiting this enzyme, BSO depletes intracellular GSH levels. This depletion leads to an increase in reactive oxygen species (ROS), causing oxidative stress. The elevated ROS can then trigger the intrinsic (mitochondrial) pathway of apoptosis, often involving the activation of protein kinase C-delta (PKC-δ), mitochondrial membrane permeabilization, and subsequent activation of caspases (e.g., caspase-3 and -9).[1][2] The ethyl ester of BSO is a more lipophilic prodrug, designed for enhanced cell permeability, which is then hydrolyzed to BSO intracellularly.
Q2: Why am I not observing the expected levels of apoptosis after treatment with BSO ethyl ester?
A2: Several factors can contribute to the lack of expected apoptosis. These can be broadly categorized as issues with experimental setup, cell-specific resistance mechanisms, or problems with the compound itself. Common reasons include:
-
Suboptimal drug concentration or incubation time: The concentration of BSO ethyl ester and the duration of treatment are critical and highly cell-line dependent.
-
Cellular resistance: Some cell lines have intrinsic or acquired resistance to GSH depletion. This can be due to a high basal level of GSH, robust antioxidant systems, or activation of cell survival pathways.
-
Activation of pro-survival pathways: Depletion of GSH can trigger the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant and cytoprotective genes, counteracting the effects of BSO.[3][4][5]
-
Presence of antioxidants in the cell culture medium: Components in the serum or media supplements can have antioxidant properties, neutralizing the ROS generated by BSO treatment.
-
Compound integrity: The BSO ethyl ester may have degraded due to improper storage or handling.
Q3: How do I choose the optimal concentration and incubation time for my experiments?
A3: The optimal concentration and incubation time for BSO ethyl ester are highly dependent on the cell line being used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Start with a range of concentrations reported in the literature for similar cell lines (typically in the micromolar to millimolar range) and assess apoptosis at various time points (e.g., 24, 48, and 72 hours).
Q4: Can the presence of serum in my culture medium affect the outcome?
A4: Yes, serum contains various components, including antioxidants, that can interfere with BSO-induced apoptosis by scavenging the reactive oxygen species that are crucial for triggering the apoptotic cascade. If you are not observing the expected results, consider reducing the serum concentration or using a serum-free medium during the BSO treatment period.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues when BSO ethyl ester fails to induce the expected apoptotic response.
Problem: No significant increase in apoptosis is observed after BSO ethyl ester treatment.
Below is a troubleshooting workflow to help you diagnose the potential cause.
Caption: Troubleshooting workflow for BSO ethyl ester experiments.
Data Presentation
The following tables summarize quantitative data from various studies on BSO-induced GSH depletion and apoptosis.
Table 1: BSO Concentration and Resulting GSH Depletion in Different Cell Lines
| Cell Line | BSO Concentration | Treatment Duration (hours) | GSH Depletion (%) | Reference |
| H9c2 | 10 mM | 12 | ~57% | [1] |
| PW (B cell lymphoma) | Not Specified | 24 | 95% | [2] |
| Neuroblastoma (MYCN amplified) | 500 µM | 72 | Not specified, but sufficient to induce apoptosis | [6] |
| Pancreatic (AsPC-1) | 0.5 mM | 20 | 86% | [7] |
| Biliary Tract Cancer (GBC-SD) | 50 µM | Time-dependent | Significant reduction | [8] |
Table 2: Apoptosis Rates Following BSO Treatment in Different Cell Lines
| Cell Line | BSO Concentration | Treatment Duration (hours) | Apoptosis Rate (% Annexin V positive) | Reference |
| H9c2 | 10 mM | 18 | 26.8% | [1] |
| Pancreatic (AsPC-1) with melphalan | 0.5 mM | Not Specified | 11.2% | [7] |
| Neuroblastoma (most lines) | LC90 <300 µM | 48 | >3 logs of cell kill | [9] |
| Biliary Tract Cancer (GBC-SD) with cisplatin | 50 µM | 24 (pre-treatment) | Significant increase over cisplatin alone | [8] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with BSO Ethyl Ester
Materials:
-
Buthionine sulfoximine ethyl ester (prepare fresh stock solution in an appropriate solvent, e.g., DMSO or ethanol, and store at -20°C)
-
Cell line of interest
-
Complete cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
BSO Ethyl Ester Preparation: Prepare a working solution of BSO ethyl ester in complete culture medium at the desired final concentration. It is advisable to test a range of concentrations (e.g., 50 µM, 100 µM, 500 µM, 1 mM).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing BSO ethyl ester. Include a vehicle control (medium with the same concentration of solvent used to dissolve the BSO ethyl ester).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Apoptosis Analysis:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry.
-
Protocol 2: Measurement of Intracellular GSH Levels
Materials:
-
Thiol-reactive fluorescent probe (e.g., monochlorobimane - mBCl)
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat cells with BSO ethyl ester as described in Protocol 1.
-
At the desired time points, wash the cells with PBS.
-
Incubate the cells with a working solution of the thiol-reactive probe (e.g., mBCl) according to the manufacturer's instructions.
-
Lyse the cells and measure the fluorescence of the supernatant using a fluorometer, or analyze the cells directly using fluorescence microscopy or flow cytometry.
-
Compare the fluorescence intensity of treated cells to that of control cells to determine the percentage of GSH depletion.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in BSO-induced apoptosis and the Nrf2-mediated resistance mechanism.
Caption: BSO-induced intrinsic apoptosis pathway.
Caption: Nrf2 activation as a resistance mechanism to BSO.
References
- 1. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of glutathione by buthionine sulfoxine is cytotoxic for human neuroblastoma cell lines via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic cytotoxicity of buthionine sulfoximine (BSO) and intensive melphalan (L-PAM) for neuroblastoma cell lines established at relapse after myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glutathione Synthesis Inhibitors: Buthionine Sulfoximine Ethyl Ester vs. Alternatives
For researchers, scientists, and drug development professionals, understanding the nuances of glutathione (GSH) inhibition is critical for advancing research in areas such as oncology, neurodegenerative diseases, and redox biology. This guide provides an objective comparison of Buthionine Sulfoximine Ethyl Ester (BSO-EE) and its parent compound, L-Buthionine Sulfoximine (BSO), alongside other agents used to deplete cellular GSH.
Glutathione is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintaining cellular redox homeostasis. The targeted depletion of GSH is a key strategy for sensitizing cancer cells to chemotherapy and radiation, as many tumor types exhibit elevated GSH levels that contribute to treatment resistance.[1][2][3] The primary target for inhibiting GSH synthesis is the enzyme glutamate-cysteine ligase (GCL), which catalyzes the first and rate-limiting step in this process.[3]
Mechanism of Action: The GCL Target
Glutathione synthesis is a two-step enzymatic process occurring in the cytosol. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by GCL. The second step involves the addition of glycine, catalyzed by GSH synthetase. L-Buthionine Sulfoximine (BSO) is a potent and specific transition-state inhibitor of GCL (specifically the catalytic subunit, GCLC), leading to a reduction in cellular GSH levels.[3][4]
BSO-EE is a prodrug of BSO, designed to enhance cellular uptake. The addition of an ethyl ester group increases the molecule's lipophilicity, facilitating its diffusion across the plasma membrane. Once inside the cell, intracellular esterases are expected to hydrolyze the ester, releasing the active inhibitor, BSO. This strategy aims to achieve higher intracellular concentrations of the active drug compared to the administration of BSO itself.
References
- 1. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GCLC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Chemosensitizing Effect of Buthionine Sulfoximine Ethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Buthionine Sulfoximine ethyl ester (BSO-Et), a potent inhibitor of glutathione (GSH) synthesis, and its role as a chemosensitizing agent in cancer therapy. Resistance to chemotherapy is a significant hurdle in cancer treatment, and elevated intracellular GSH levels are a key mechanism of resistance to various chemotherapeutic agents, including alkylating agents and platinum compounds.[1] BSO-Et offers a targeted approach to deplete GSH, thereby restoring or enhancing the sensitivity of tumor cells to these drugs.[1] This guide presents experimental data, detailed protocols, and visual workflows to objectively evaluate the performance of BSO-Et against other alternatives.
Mechanism of Action: Glutathione Depletion
Buthionine sulfoximine (BSO) is a specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of glutathione.[2][3] By blocking this crucial step, BSO leads to a significant reduction in intracellular GSH levels. Glutathione plays a critical role in cellular detoxification by conjugating with and neutralizing electrophilic compounds, including many chemotherapeutic drugs. It also scavenges reactive oxygen species (ROS) that are often generated by anticancer treatments. Depletion of GSH by BSO, therefore, enhances the cytotoxic effects of chemotherapy by increasing drug-induced DNA damage and oxidative stress within cancer cells.
Caption: Mechanism of BSO-mediated chemosensitization.
Comparative Efficacy of BSO in Combination Therapy
The chemosensitizing effect of BSO has been evaluated in combination with various chemotherapeutic agents across different cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the enhancement of drug cytotoxicity upon GSH depletion by BSO.
BSO and Melphalan
Melphalan, an alkylating agent, is frequently used in the treatment of multiple myeloma and melanoma. Resistance to melphalan is often associated with elevated GSH levels.
| Cell Line | BSO Concentration | Melphalan IC50 (Alone) | Melphalan IC50 (with BSO) | Fold Increase in Cytotoxicity | Reference |
| SK-MEL 28 (Melanoma) | 50 µmol/l | Not specified | Not specified | 2.46 | [4] |
| Multiple Myeloma (various) | 400 µM | Varies | Varies | Synergistic (Combination Indices <1.0) | [5] |
| Neuroblastoma (p53-nonfunctional) | Not specified | High resistance | Markedly enhanced cytotoxicity | >4 logs total cell kill | [6] |
BSO and Platinum-Based Drugs (Cisplatin & Carboplatin)
Cisplatin and carboplatin are platinum-based drugs widely used for various solid tumors. GSH plays a significant role in their detoxification.
| Cell Line | BSO Concentration | Drug | Enhancement of Cytotoxicity | Reference |
| SNU-1 (Stomach Cancer) | 1 mM & 2 mM | Cisplatin & Carboplatin | Markedly enhanced | [7][8] |
| OVCAR-3 (Ovarian Cancer) | 1 mM & 2 mM | Cisplatin & Carboplatin | Markedly enhanced | [7][8] |
| HLac 79 (Squamous Cell Carcinoma) | Not specified | Cisplatin | Dose modifying factor of 2 | [9] |
| TE2 (Esophageal Cancer) | Not specified | Cisplatin | Enhanced sensitivity | [10] |
| TE2R (Cisplatin-resistant Esophageal Cancer) | Not specified | Cisplatin | Enhanced sensitivity | [10] |
BSO and Doxorubicin
Doxorubicin is an anthracycline antibiotic used in the treatment of a wide range of cancers. Its efficacy can be limited by multidrug resistance mechanisms, some of which are influenced by GSH.
| Cell Line | BSO Concentration | Doxorubicin Dose | Effect | Reference |
| MCF-7/ADRR (Doxorubicin-resistant Breast Cancer) | 50 µM | Not specified | Dose-modifying factor of 5 to 7 | [11] |
| Friend Erythroleukemia (Doxorubicin-resistant) | Not specified | Not specified | Significantly enhanced effects | [12] |
| HT1080/DR4 (MRP-expressing Fibrosarcoma) | 300 & 600 mg/kg/day (in vivo) | 10 mg/kg | Completely restored response | [13] |
Comparison with an Alternative Glutathione-Depleting Agent: Diethyl Maleate (DEM)
Diethyl maleate (DEM) is another agent that depletes intracellular GSH, albeit through a different mechanism (conjugation with GSH). A comparative study on Chinese hamster lung (V79) and human lung carcinoma (A549) cells provides insights into their relative efficacy as radiosensitizers.
| Cell Line | Agent | Concentration for <5% GSH | D0 (hypoxic) | D0 (aerobic) | OER | Reference |
| V79 | Control | - | 4.87 Gy | 1.70 Gy | 2.9 | [14] |
| V79 | DEM | 0.5 mM (2 hr) | 3.22 Gy | 1.13 Gy | 2.8 | [14] |
| V79 | BSO | 10 mM (4 hr) or 1 mM (24 hr) | 4.30 Gy | 1.43 Gy | 3.0 | [14] |
| A549 | Control | - | 5.00 Gy | 1.70 Gy | 3.0 | [14] |
| A549 | BSO | Not specified | 4.02 Gy | 1.20 Gy | 3.3 | [14] |
*D0: Dose required to reduce the fraction of surviving cells to 37%. OER: Oxygen Enhancement Ratio.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the chemosensitizing effect of BSO.
Glutathione Depletion Assay
This protocol outlines the measurement of intracellular glutathione levels following treatment with BSO.
Caption: Workflow for Glutathione Depletion Assay.
Methodology:
-
Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
BSO Treatment: Treat the cells with varying concentrations of BSO for different durations as required by the experimental design. Include an untreated control group.
-
Cell Harvesting: After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them. For adherent cells, use trypsinization.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer to release the intracellular contents, including GSH.
-
GSH Quantification: Determine the concentration of GSH in the cell lysates. This can be done using commercially available colorimetric or fluorometric assay kits that typically rely on the reaction of GSH with a specific probe. Alternatively, high-performance liquid chromatography (HPLC) can be used for more precise quantification.
-
Data Analysis: Normalize the GSH concentration to the total protein content of the lysate. Express the results as a percentage of the GSH level in the untreated control cells.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with the chemotherapeutic agent alone, BSO alone, or a combination of both for the desired duration. Include untreated and solvent-only control wells.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be determined by plotting cell viability against drug concentration.
Clonogenic Assay
The clonogenic assay is an in vitro cell survival assay that measures the ability of a single cell to form a colony.[20][21][22][23][24] It is considered the gold standard for determining cytotoxicity.
Caption: Workflow for Clonogenic Assay.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest.
-
Treatment: Treat the cells with the chemotherapeutic agent, BSO, or their combination for a specified period.
-
Cell Seeding: Plate a known number of treated and untreated cells into culture dishes. The seeding density should be optimized to yield a countable number of colonies.
-
Incubation: Incubate the dishes for 1-3 weeks, allowing viable cells to proliferate and form colonies.
-
Fixation and Staining: After the incubation period, fix the colonies with a fixative solution (e.g., methanol) and then stain them with a staining solution (e.g., crystal violet) to make them visible.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.
Conclusion
The experimental data presented in this guide strongly support the chemosensitizing effect of this compound. By depleting intracellular glutathione, BSO effectively enhances the cytotoxicity of a range of chemotherapeutic agents in various cancer models. The provided protocols offer a foundation for researchers to further investigate and validate the potential of BSO as an adjuvant in cancer therapy. While alternative glutathione-depleting agents exist, BSO has been extensively studied and has demonstrated significant preclinical and clinical activity. Further research is warranted to optimize dosing schedules and combination therapies to maximize the therapeutic benefit of BSO in clinical settings.
References
- 1. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Enhancement of melphalan activity by buthionine sulfoximine and electroporation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glutathione synthesis inhibitor buthionine sulfoximine synergistically enhanced melphalan activity against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergism of buthionine sulfoximine and melphalan against neuroblastoma cell lines derived after disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kjim.org [kjim.org]
- 9. [Increasing chemosensitivity to cisplatin by glutathione depletion with buthionine sulfoximine. In vitro and in vivo studies with a human squamous cell cancer line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of cisplatin sensitivity and resistance by buthionine sulfoximine and cyclosporin A in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of doxorubicin cytotoxicity by buthionine sulfoximine in multidrug-resistant human breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of buthionine sulfoximine on the sensitivity to doxorubicin of parent and MDR tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d,l-buthionine-(S,R)-sulfoximine potentiates in vivo the therapeutic efficacy of doxorubicin against multidrug resistance protein-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular glutathione depletion by diethyl maleate or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchhub.com [researchhub.com]
- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 21. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 22. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. scribd.com [scribd.com]
- 24. Miniaturization of the Clonogenic Assay Using Confluence Measurement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Buthionine Sulfoximine Ethyl Ester Studies
For researchers and professionals in drug development, establishing robust experimental designs is paramount for generating reliable and reproducible data. When investigating the effects of Buthionine sulfoximine ethyl ester (BSOEE), a potent inhibitor of glutathione (GSH) synthesis, the inclusion of appropriate controls and a thorough understanding of alternative methods are critical. This guide provides a comparative overview of control experiments, alternative compounds for inducing oxidative stress, and detailed experimental protocols to support your research in this area.
Understanding this compound (BSOEE)
Buthionine sulfoximine (BSO), the active form of BSOEE, irreversibly inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the synthesis of glutathione.[1] This depletion of the primary intracellular antioxidant, GSH, leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular responses such as apoptosis and ferroptosis.
Control Experiments: Ensuring Data Integrity
To validate the specificity of BSOEE's effects, a well-designed set of control experiments is essential.
Negative Controls:
-
Vehicle Control: The most fundamental control involves treating cells or animals with the same vehicle used to dissolve BSOEE (e.g., saline, DMSO) to account for any effects of the solvent itself.
-
Untreated Control: A baseline group that receives no treatment provides a reference for normal cellular function and viability.
Positive Controls:
-
GSH Replenishment: To confirm that the observed effects are indeed due to GSH depletion, a rescue experiment can be performed.
-
Glutathione Monoethyl Ester (GME): A cell-permeable form of GSH that can bypass the BSO-induced block on synthesis and replenish intracellular GSH levels.[2]
-
N-Acetylcysteine (NAC): A precursor for cysteine, which is a key substrate for GSH synthesis. NAC can help replenish GSH pools and also acts as a direct antioxidant.[3]
-
-
Alternative Oxidative Stress Inducers: Using other compounds that induce oxidative stress through different mechanisms can help to distinguish GSH depletion-specific effects from general responses to oxidative damage.
Comparative Analysis of BSOEE and Alternatives
Several other compounds are commonly used to induce oxidative stress and cell death. Understanding their mechanisms of action is crucial for selecting the appropriate tool for a given research question.
| Compound | Target/Mechanism of Action | Primary Cellular Effect | Key Considerations |
| Buthionine Sulfoximine (BSO) | Inhibits γ-glutamylcysteine synthetase (γ-GCS)[1] | Depletes cellular glutathione (GSH)[4] | Specific for GSH synthesis inhibition; effects are time-dependent as they rely on cellular GSH turnover. |
| Diethyl Maleate (DEM) | Conjugates with and depletes existing GSH via Glutathione S-transferase (GST)[5] | Rapidly depletes cellular GSH | Acts more acutely than BSO; can have off-target effects on protein synthesis.[6] |
| Erastin | Inhibits the cystine/glutamate antiporter (System Xc-)[7] | Depletes intracellular cysteine, leading to GSH depletion and ferroptosis.[7][8] | Induces a specific form of iron-dependent cell death (ferroptosis); effects can be rescued by iron chelators.[9][10] |
| RSL3 | Directly inhibits Glutathione Peroxidase 4 (GPX4)[9] | Induces lipid peroxidation and ferroptosis without directly depleting GSH.[9] | A direct inducer of ferroptosis downstream of GSH synthesis; its effects are not rescued by GSH precursors.[9] |
Experimental Protocols
Below are detailed protocols for key experiments commonly performed in BSOEE studies.
Measurement of Intracellular Glutathione Levels (Ellman's Reagent)
This colorimetric assay quantifies the total GSH content in a sample.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Glutathione Reductase
-
NADPH
-
Phosphate buffer (e.g., PBS)
-
Trichloroacetic acid (TCA) for deproteinization
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells and deproteinize the lysate by adding an equal volume of cold 5% TCA.
-
Incubate on ice for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the GSH.[11]
-
-
Assay:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add the sample supernatant and standards.
-
Add the reaction mixture containing phosphate buffer, DTNB, and glutathione reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).[12]
-
-
Data Analysis:
-
Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve.
-
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with BSOEE or control substances for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of PKC-δ Translocation
This protocol assesses the activation of Protein Kinase C-delta (PKC-δ) by observing its translocation from the cytosol to the membrane fraction.
Materials:
-
Cell lysis buffer (for separating cytosolic and membrane fractions)
-
Primary antibody against PKC-δ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Fractionation:
-
After treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells using a fractionation buffer system to separate the cytosolic and membrane fractions. This typically involves differential centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA or Bradford).
-
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PKC-δ.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative amount of PKC-δ in the cytosolic and membrane fractions. An increase in the membrane fraction indicates activation.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the molecular mechanisms at play, the following diagrams are provided.
General experimental workflow for BSOEE studies.
References
- 1. Glutathione depletion induces oxidative injury and apoptosis via TRPM2 channel activation in renal collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cellular glutathione depletion by diethyl maleate or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ATF3 promotes erastin-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Positive and Negative Regulation of Ferroptosis and Its Role in Maintaining Metabolic and Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Buthionine Sulfoximine Ethyl Ester Effects in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Buthionine Sulfoximine Ethyl Ester (BSOEE), a potent inhibitor of glutathione (GSH) synthesis, and its therapeutic potential in various cancer models. As a prodrug of L-Buthionine Sulfoximine (BSO), BSOEE offers the advantage of enhanced cellular uptake, leading to more efficient depletion of intracellular GSH. This guide will delve into the mechanism of action, comparative efficacy, and experimental protocols related to the use of BSO and its ethyl ester derivative in cancer research.
Mechanism of Action: Targeting Glutathione Metabolism
Glutathione, a tripeptide, is a crucial component of the cellular antioxidant defense system. Elevated levels of GSH in cancer cells are associated with resistance to chemotherapy and radiotherapy. BSO and its prodrug BSOEE act by irreversibly inhibiting glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH biosynthesis.[1][2] This inhibition leads to the depletion of intracellular GSH, rendering cancer cells more susceptible to oxidative stress-induced cell death, including apoptosis and ferroptosis.[1]
The depletion of GSH by BSO has been shown to sensitize a variety of cancer cell lines to the cytotoxic effects of conventional therapies. By reducing the cell's ability to neutralize reactive oxygen species (ROS) generated by chemotherapeutic agents and radiation, BSO enhances their therapeutic efficacy.
Signaling Pathway of Glutathione Depletion by BSOEE
References
Comparative Efficacy of Buthionine Sulfoximine Ethyl Ester in MYCN-Amplified vs. Non-Amplified Neuroblastoma
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Buthionine Sulfoximine Ethyl Ester (BSO-Et) efficacy in treating neuroblastoma, with a specific focus on the differential effects observed in MYCN-amplified versus non-amplified subtypes. It synthesizes experimental data on the compound's mechanism of action, compares its performance against other therapeutic alternatives, and provides detailed experimental protocols for key assays cited in the literature.
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, presents a significant clinical challenge, particularly in its high-risk forms. Amplification of the MYCN oncogene, occurring in approximately 20-25% of cases, is a hallmark of aggressive disease and poor prognosis[1][2]. These tumors exhibit distinct metabolic profiles, creating unique therapeutic vulnerabilities. One such vulnerability lies in their increased reliance on the glutathione (GSH) antioxidant system to counteract high levels of oxidative stress.
Buthionine sulfoximine (BSO), and its ethyl ester prodrug BSO-Et, is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH synthesis[1][3]. By depleting intracellular GSH, BSO sensitizes cancer cells to oxidative stress-induced cell death, a mechanism that has shown particular promise in the context of MYCN-amplified neuroblastoma.
Mechanism of Action: Exploiting a MYCN-Driven Vulnerability
MYCN amplification rewires cellular metabolism, leading to increased iron uptake and a heightened state of oxidative stress. To survive this hostile environment, these cancer cells become critically dependent on the GSH pathway for detoxification of reactive oxygen species (ROS).
BSO's mechanism is centered on the inhibition of GCS, which blocks the synthesis of GSH[4]. This targeted depletion of the cell's primary antioxidant defense has profound consequences in MYCN-amplified cells:
-
GSH Depletion : BSO effectively reduces intracellular GSH levels[1].
-
ROS Overproduction : The loss of GSH-mediated ROS scavenging leads to a massive accumulation of cytotoxic ROS[4][5].
-
Induction of Apoptosis and Ferroptosis : The overwhelming oxidative stress triggers programmed cell death. Specifically, in MYCN-amplified cells, this manifests as apoptosis, often mediated by the activation of Protein Kinase C-delta (PKC-δ)[4][5]. Furthermore, the iron-dependent nature of this cell death points towards ferroptosis, a form of regulated cell death driven by lipid peroxidation[1][6].
This selective vulnerability makes BSO a targeted agent for MYCN-amplified neuroblastoma.
Data Presentation: BSO Efficacy
Experimental data consistently demonstrates that neuroblastoma cell lines with MYCN amplification are significantly more sensitive to BSO-induced cell death than their non-amplified counterparts[1].
Table 1: Efficacy of BSO in MYCN-Amplified vs. Non-Amplified Neuroblastoma Cell Lines
| Cell Line | MYCN Status | BSO Treatment Effect | Key Findings | Reference |
| IMR5 | Amplified | Enhanced sensitivity to BSO. | Knockdown of MYCN with siRNA led to a marked reduction in BSO sensitivity. | [1] |
| SK-N-BE(2) | Amplified | Enhanced sensitivity to BSO. | BSO treatment depleted GSH, induced ROS, and triggered apoptosis. | [1][4] |
| LAN 5 | Amplified | Sensitive to BSO exposure. | BSO induces ROS overproduction and apoptosis. | [5] |
| CHLA20 | Non-Amplified | Reduced sensitivity to BSO. | Exogenous expression of MYCN conferred synthetic lethality to BSO. | [1] |
| SK-N-SH | Non-Amplified | Reduced sensitivity to BSO. | Exogenous expression of MYCN conferred synthetic lethality to BSO. | [1] |
| ACN | Non-Amplified | Resistant to BSO-induced death. | Overexpression of PKCδ was required to sensitize these cells to BSO. | [7] |
| SH-SY5Y | Non-Amplified | Resistant to BSO-induced death. | Overexpression of PKCδ was required to sensitize these cells to BSO. | [7] |
Comparison with Alternative Therapeutic Strategies
While BSO shows promise, it is often investigated as part of a combination therapy to enhance its cytotoxic effects, particularly with alkylating agents like melphalan[8][9]. Other strategies targeting the unique biology of MYCN-amplified tumors are also under investigation.
Table 2: Comparison of BSO-based Therapy with Other Agents in MYCN-Amplified Neuroblastoma
| Therapy / Agent(s) | Mechanism of Action | Efficacy in MYCN-Amplified Models | Reference |
| BSO + Melphalan | GSH depletion + DNA alkylating agent. | Synergistically overcomes melphalan resistance in neuroblastoma cell lines, including those established after relapse. A Phase I trial found the combination to be tolerable and active in recurrent/refractory neuroblastoma. | [8][9][10] |
| Sulfasalazine (SAS) | Inhibitor of the system Xc- cystine/glutamate antiporter, leading to GSH depletion. | Blocked tumor growth in two in vivo MYCN-amplified neuroblastoma models by inducing ferroptosis. | [1] |
| BET Inhibitors (e.g., JQ1) | Inhibit bromodomain and extra-terminal (BET) proteins, leading to downregulation of MYCN transcription. | JQ1 treatment suppresses the MYCN transcriptional program and confers a significant survival advantage in xenograft and transgenic mouse models. | [2] |
| Aurora A Kinase Inhibitors (e.g., Alisertib) | Inhibit Aurora A kinase, which stabilizes the MYCN protein. | Shows synergistic anti-tumor effects when combined with BET inhibitors in MYCN-amplified models. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of BSO.
Cell Culture and BSO Treatment
-
Cell Lines : MYCN-amplified (e.g., SK-N-BE(2), IMR5) and non-amplified (e.g., SK-N-SH, SH-SY5Y) neuroblastoma cell lines are commonly used.
-
Culture Conditions : Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
BSO Preparation : L-Buthionine-(S,R)-sulfoximine is dissolved in sterile PBS or culture medium to create a stock solution (e.g., 100 mM).
-
Treatment : Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA analysis). After allowing them to adhere overnight, the medium is replaced with fresh medium containing the desired concentrations of BSO (typically ranging from 100 µM to 1 mM) for a specified duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seeding : Plate 5,000-10,000 cells per well in an opaque-walled 96-well plate.
-
Treatment : After 24 hours, treat cells with varying concentrations of BSO as described above.
-
Assay : After the treatment period (e.g., 72 hours), allow the plate to equilibrate to room temperature for 30 minutes.
-
Reagent Addition : Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Incubation : Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement : Record luminescence using a plate reader. Viability is typically expressed as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Collection : Following treatment, collect both adherent and floating cells. Adherent cells are detached using trypsin-free dissociation buffer.
-
Washing : Wash the collected cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
In Vivo Xenograft Model
-
Cell Preparation : Harvest MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2)) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel®.
-
Implantation : Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth : Monitor mice for tumor formation. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer BSO via intraperitoneal (i.p.) injection or in drinking water, and/or other agents (e.g., melphalan, SAS) according to established dosing schedules (e.g., SAS at 250 mg/kg, daily)[1].
-
Monitoring and Endpoint : Monitor tumor volume and body weight regularly. The experiment is terminated when tumors in the control group reach a predetermined maximum size, at which point tumors are excised for further analysis (e.g., histology, western blot).
Conclusion
The available evidence strongly supports the selective efficacy of buthionine sulfoximine in MYCN-amplified neuroblastoma. This subtype's inherent metabolic reprogramming, characterized by high oxidative stress and a corresponding dependence on glutathione synthesis, creates a clear therapeutic window that BSO can exploit. While BSO as a monotherapy shows a clear differential effect, its greater potential likely lies in combination with conventional chemotherapeutics like melphalan or other targeted agents. The data strongly encourages further clinical investigation of BSO-based strategies, guided by the MYCN biomarker, for high-risk neuroblastoma patients.
References
- 1. MYCN-amplified neuroblastoma is addicted to iron and vulnerable to inhibition of the system Xc-/glutathione axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Strategies in Neuroblastoma: Therapeutic Targeting of MYCN and ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MYCN upregulates the transsulfuration pathway to suppress the ferroptotic vulnerability in MYCN-amplified neuroblastoma [cell-stress.com]
- 7. PKCδ Sensitizes Neuroblastoma Cells to L-Buthionine-Sulfoximine and Etoposide Inducing Reactive Oxygen Species Overproduction and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic cytotoxicity of buthionine sulfoximine (BSO) and intensive melphalan (L-PAM) for neuroblastoma cell lines established at relapse after myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buthionine sulfoximine and myeloablative concentrations of melphalan overcome resistance in a melphalan-resistant neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
Comparative analysis of Buthionine sulfoximine ethyl ester and other oxidative stress inducers
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidative stress inducer is critical for modeling cellular stress and developing novel therapeutic strategies. This guide provides a comparative analysis of Buthionine Sulfoximine Ethyl Ester (BSOEE) and other widely used oxidative stress inducers, including L-Buthionine-sulfoximine (BSO), Erastin, RSL3, FIN56, and Diethyl Maleate (DEM).
This comprehensive comparison covers their mechanisms of action, efficacy in depleting glutathione (GSH) and inducing reactive oxygen species (ROS), and their cytotoxic effects. The information is supplemented with detailed experimental protocols and visualizations to aid in experimental design and data interpretation.
Mechanism of Action and Performance Comparison
The induction of oxidative stress is a key mechanism in various physiological and pathological processes. The agents discussed here utilize distinct molecular pathways to disrupt cellular redox homeostasis, primarily by depleting the major intracellular antioxidant, glutathione (GSH), or by directly inhibiting antioxidant enzymes.
This compound (BSOEE) and its parent compound, L-Buthionine-sulfoximine (BSO) , are potent and specific inhibitors of glutamate-cysteine ligase (GCL), formerly known as γ-glutamylcysteine synthetase (γ-GCS). GCL is the rate-limiting enzyme in the de novo synthesis of GSH.[1][2] By irreversibly inhibiting GCL, BSO and BSOEE lead to a time-dependent depletion of intracellular GSH, thereby sensitizing cells to oxidative stress.[3][4] The ethyl ester moiety of BSOEE is expected to enhance its lipophilicity and cell permeability compared to BSO, potentially leading to a more rapid and potent depletion of GSH.
Erastin induces a form of iron-dependent cell death known as ferroptosis. It acts by inhibiting the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a crucial precursor for GSH synthesis.[5][6] The inhibition of cystine import leads to GSH depletion and the accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering ferroptosis.[7][8]
RSL3 is another potent inducer of ferroptosis that acts downstream of GSH synthesis. It directly and covalently inhibits glutathione peroxidase 4 (GPX4), a key enzyme that utilizes GSH to detoxify lipid hydroperoxides.[9] Inhibition of GPX4 leads to the accumulation of toxic lipid ROS and subsequent ferroptotic cell death.[6][7]
FIN56 is a more recently identified ferroptosis inducer that acts through a dual mechanism. It promotes the degradation of GPX4 and also depletes coenzyme Q10, an essential antioxidant.
Diethyl Maleate (DEM) is an electrophilic agent that depletes GSH through direct conjugation, a reaction catalyzed by glutathione S-transferases (GSTs). This rapid depletion of the GSH pool leads to an increase in oxidative stress.
The following table summarizes the key characteristics and reported efficacy of these oxidative stress inducers. Please note that direct comparative studies including BSOEE are limited, and much of the data for BSO is used as a proxy.
| Inducer | Target | Primary Effect | Reported IC50 for Cytotoxicity |
| BSOEE | Glutamate-Cysteine Ligase (GCL) | Inhibition of GSH Synthesis | Data not readily available |
| BSO | Glutamate-Cysteine Ligase (GCL) | Inhibition of GSH Synthesis | 1.9 µM (melanoma), 8.6 µM (breast cancer), 29 µM (ovarian cancer)[10] |
| Erastin | System Xc- (Cystine/Glutamate Antiporter) | Inhibition of Cystine Uptake, GSH Depletion | ~5-10 µM in various cancer cell lines[8] |
| RSL3 | Glutathione Peroxidase 4 (GPX4) | Direct Inhibition of GPX4 | ~10-100 nM in various cancer cell lines[6] |
| FIN56 | GPX4 Degradation & CoQ10 Depletion | Induction of Ferroptosis | Data varies depending on cell line |
| DEM | Glutathione (GSH) | Direct GSH Conjugation and Depletion | Data varies depending on cell line and exposure time |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are summarized protocols for key experiments used to evaluate and compare oxidative stress inducers.
Glutathione (GSH) Depletion Assay using HPLC
This method provides a quantitative measurement of intracellular GSH levels.
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the oxidative stress inducers (BSOEE, BSO, Erastin, RSL3, FIN56, DEM) for the desired time points. Include an untreated control.
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a metaphosphoric acid solution to precipitate proteins and stabilize GSH.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Employ a reversed-phase C18 column.
-
Use a mobile phase typically consisting of a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) at a specific pH.
-
GSH can be detected using UV detection or more sensitively with electrochemical detection.
-
Quantify GSH levels by comparing the peak area to a standard curve of known GSH concentrations.
-
Reactive Oxygen Species (ROS) Production Assay using DCFH-DA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with the oxidative stress inducers for the desired time.
-
-
Staining:
-
Remove the treatment media and wash the cells once with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Cell Viability Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the oxidative stress inducers for 24, 48, or 72 hours.
-
-
Assay Procedure:
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells. From this data, IC50 values can be calculated.
-
Conclusion
The choice of an oxidative stress inducer depends on the specific research question and the desired mechanism of action. BSOEE and BSO are highly specific for inhibiting GSH synthesis, providing a model of chronic GSH depletion. Erastin and RSL3 are key tools for studying ferroptosis, targeting different points in the pathway. DEM offers a method for rapid, direct GSH depletion.
While data for BSOEE is still emerging, its potential for enhanced cell permeability makes it a promising tool for studies requiring efficient GSH depletion. Further direct comparative studies are warranted to fully elucidate the quantitative differences in the efficacy and cytotoxicity of BSOEE relative to other established oxidative stress inducers. This guide provides a foundational framework for researchers to select the most appropriate inducer and design robust experiments to investigate the multifaceted roles of oxidative stress in health and disease.
References
- 1. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells [mdpi.com]
- 10. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings with Buthionine Sulfoximine Ethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Buthionine Sulfoximine Ethyl Ester (BSOEE) and its active form, Buthionine Sulfoximine (BSO), with other agents used to deplete cellular glutathione (GSH). The information presented is supported by experimental data to assist researchers in replicating key findings and evaluating alternatives.
Executive Summary
Buthionine sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), which is essential for the synthesis of glutathione.[1][2] BSOEE is a prodrug of BSO, designed for enhanced cellular uptake. The primary and most replicated finding is that by inhibiting GSH synthesis, BSO depletes intracellular GSH levels, thereby sensitizing cancer cells to various chemotherapeutic agents and radiation.[3][4] This guide will delve into the experimental data supporting these findings, compare BSO with other GSH-depleting agents, and provide detailed protocols for key experiments.
Comparative Performance of Glutathione Depleting Agents
The efficacy of BSO in depleting GSH and sensitizing cells to treatment has been compared with other agents, notably diethyl maleate (DEM) and prothionine sulfoximine.
| Agent | Mechanism of Action | Efficacy in GSH Depletion | Notes |
| Buthionine Sulfoximine (BSO) | Irreversible inhibitor of γ-glutamylcysteine synthetase (GSH synthesis) | High and specific. Can deplete GSH to <5% of control values.[5] | Considered a specific inhibitor of GSH synthesis.[6] |
| Diethyl Maleate (DEM) | Conjugates with GSH, depleting it directly. | Rapid, can also deplete GSH to <5% of control.[5] | Has other non-specific effects, including inhibition of protein synthesis, which are independent of GSH depletion.[6] |
| Prothionine Sulfoximine | Inhibitor of γ-glutamylcysteine synthetase. | Less potent than BSO. BSO is ~20 times more effective.[7] | An earlier analog of BSO. |
| Phorone (diisopropylidenacetone) | Depletes GSH. | Effective in liver and brain. | Does not inhibit protein synthesis, unlike DEM.[6] |
Experimental Data Summary:
In a comparative study using Chinese hamster lung (V79) and human lung carcinoma (A549) cells, both BSO and DEM effectively depleted GSH to less than 5% of control levels.[5] However, DEM-treated hypoxic cells showed slightly greater sensitization to X-ray radiation than BSO-treated cells.[5] Another study highlighted that while both BSO and DEM deplete GSH, DEM also inhibits protein synthesis, an effect not observed with BSO.[6] This suggests BSO is a more specific tool for studying the effects of GSH depletion.[6] An early study demonstrated that BSO is a significantly more potent inhibitor of γ-glutamylcysteine synthetase than prothionine sulfoximine and methionine sulfoximine.[7]
Key Experimental Protocols
To facilitate the replication of key findings, detailed protocols for common experiments involving BSO are provided below.
In Vitro BSO Treatment and Induction of Apoptosis
This protocol describes the general procedure for treating cultured cancer cells with BSO to induce or sensitize them to apoptosis.
Materials:
-
Cancer cell line of interest (e.g., GBC-SD biliary tract cancer cells)[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Buthionine Sulfoximine (BSO)
-
Chemotherapeutic agent (e.g., Cisplatin)[8]
-
96-well plates
-
MTT assay kit
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.[8]
-
Replace the medium with serum-free medium containing the desired concentration of BSO (e.g., 50 µM) and incubate for 24 hours.[8]
-
Add the chemotherapeutic agent (e.g., cisplatin at 4 or 8 µg/ml) to the wells and incubate for an additional 24 hours.[8]
-
Assess cell viability using an MTT assay according to the manufacturer's instructions.
-
For apoptosis analysis, seed cells in larger plates and treat as above.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[8]
Measurement of Intracellular Glutathione (GSH)
The DTNB-GSH recycling assay is a common method to quantify total intracellular GSH.
Materials:
-
Cell lysate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione Reductase (GR)
-
NADPH
-
GSH standards
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and BSO-treated cells.
-
Add 50 µL of the sample or GSH standard to a microplate well.[9]
-
Add 100 µL of a freshly prepared reaction buffer containing DTNB, NADPH, and glutathione reductase.[9]
-
Monitor the change in absorbance at 405 nm or 412 nm over time (e.g., for 2-3 minutes) using a microplate reader.[9][10][11]
-
The rate of color formation is proportional to the GSH concentration.
-
Calculate the GSH concentration in the samples by comparing the rates to a standard curve generated with known GSH concentrations.[11]
Western Blot Analysis of PKC-δ Activation
This protocol is for detecting the activation of PKC-δ, a key event in BSO-induced apoptosis in some cell types.
Materials:
-
Cell lysates from control and BSO-treated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against total PKC-δ
-
Primary antibody against phosphorylated PKC-δ (e.g., Phospho-PKCδ/θ Ser643/676)[12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC-δ) overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PKC-δ or a housekeeping protein like β-actin.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of action of Buthionine Sulfoximine (BSO).
Caption: BSO-induced apoptotic signaling via PKC-δ.
Caption: General experimental workflow for studying BSO effects.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Glutathione: an overview of biosynthesis and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular glutathione depletion by diethyl maleate or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-PKCδ/θ (Ser643/676) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Ferroptosis Inducers: Buthionine Sulfoximine Ethyl Ester and Beyond
For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis-inducing agents is critical for advancing cancer therapy and studying disease mechanisms. This guide provides an objective comparison of Buthionine Sulfoximine Ethyl Ester (BSO-EE) with other prominent ferroptosis inducers, supported by experimental data and detailed protocols.
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy, particularly for cancers resistant to conventional treatments. The induction of ferroptosis can be achieved through various small molecules that target key cellular pathways. This guide focuses on a comparative analysis of Buthionine Sulfoximine (BSO), frequently used as its more cell-permeable ethyl ester (BSO-EE), against two other widely studied ferroptosis inducers: erastin and RSL3.
Mechanism of Action: A Tale of Two Pathways
Ferroptosis inducers are broadly classified based on their mechanism of action, primarily targeting the glutathione (GSH)-dependent antioxidant system, which is crucial for neutralizing lipid reactive oxygen species (ROS).
-
Class I Inducers (GSH Depletion): Buthionine sulfoximine (BSO) and erastin fall into this category.
-
BSO is a specific inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione synthesis.[1][2][3] By blocking GSH production, BSO indirectly inhibits the activity of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[4] The depletion of GSH leads to an accumulation of lipid ROS, ultimately triggering ferroptosis.[4] BSO is often used in its ethyl ester form (BSO-EE) to enhance cell permeability.
-
Erastin inhibits the system Xc- cystine/glutamate antiporter, which is responsible for importing cystine into the cell.[5][6] Cystine is a crucial precursor for GSH synthesis. By blocking cystine uptake, erastin also leads to GSH depletion and subsequent GPX4 inactivation.[5][6]
-
-
Class II Inducers (Direct GPX4 Inhibition):
Although BSO, erastin, and RSL3 all converge on the inhibition of GPX4 activity, their upstream mechanisms differ, which can influence their potency and cellular effects. Notably, BSO is often considered less potent than erastin and RSL3 in inducing ferroptosis.[4] This is potentially due to cellular compensatory mechanisms that can be activated in response to gradual GSH synthesis inhibition.[4]
Quantitative Comparison of Ferroptosis Inducers
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic compounds. The following table summarizes the reported IC50 values for BSO, erastin, and RSL3 in various cancer cell lines. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay duration.
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | ||||
| MDA-MB-231 | Erastin | 40 | 24 | [9][10] |
| MCF-7 | Erastin | 80 | 24 | [10] |
| MCF-7 | BSO | 26.5 | Not Specified | [6] |
| BT-549 | BSO | ~10 | 72 | [11] |
| MDAMB415 (RSL3-resistant) | RSL3 | > 2 | 72 | [8] |
| ZR75-1 (RSL3-resistant) | RSL3 | > 2 | 72 | [8] |
| Colorectal Cancer | ||||
| HCT116 | RSL3 | 4.084 | 24 | [7] |
| LoVo | RSL3 | 2.75 | 24 | [7] |
| HT29 | RSL3 | 12.38 | 24 | [7] |
| Head and Neck Cancer | ||||
| HN3 | RSL3 | 0.48 | 72 | [12] |
| HN3-rslR (resistant) | RSL3 | 5.8 | 72 | [12] |
| Detroit562 | RSL3 | > 0.2 | 24 | [13] |
| FaDu | RSL3 | > 0.2 | 24 | [13] |
| Gastric Cancer | ||||
| HGC-27 | Erastin | 14.39 | Not Specified | [14][15] |
| Melanoma | ||||
| ZAZ | BSO | 4.9 | Not Specified | [6] |
| M14 | BSO | 18 | Not Specified | [6] |
| Ovarian Cancer | ||||
| A2780 | BSO | 8.5 | Not Specified | [6] |
| Glioblastoma | ||||
| A172 | BSO | 100 | Not Specified | [6] |
| T98G | BSO | 100 | Not Specified | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of these ferroptosis inducers and a typical experimental workflow, the following diagrams are provided.
References
- 1. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Buthionine Sulfoximine Ethyl Ester: A Step-by-Step Guide
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for Buthionine Sulfoximine Ethyl Ester was not available. The following disposal procedures are based on the safety data sheets for closely related compounds, L-Buthionine Sulfoximine and L-Buthionine-(S,R)-Sulfoximine, as well as general guidelines for the disposal of hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
This compound should be treated as a hazardous chemical. Improper disposal can pose a risk to human health and the environment. The following step-by-step guide provides essential information for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Classification
Before disposal, it is crucial to correctly identify the waste. This compound waste may include:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies, including pipette tips, vials, and weighing boats.
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
Based on the information for related compounds, Buthionine Sulfoximine is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all waste contaminated with this compound should be handled as hazardous chemical waste.
Step 2: Containerization and Labeling
Proper containment and labeling are critical for safe storage and disposal.
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure-fitting lid.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations.
-
The concentration and quantity of the waste. For mixtures, list all components and their approximate percentages.
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
Step 3: Segregation and Storage
Proper segregation and storage of chemical waste are essential to prevent dangerous reactions.
-
Segregation: Store this compound waste separately from incompatible materials. As a general practice, segregate waste by hazard class (e.g., flammables, corrosives, oxidizers).
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Disposal Procedure
The disposal of this compound must be handled through your institution's EHS department or a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Do not dispose of this compound, or any solutions containing it, down the sink.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound, including empty containers, should not be disposed of in the regular trash.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines, which may allow for disposal in the regular trash after defacing the label.
-
Arrange for Pickup: Once the waste container is full, or if you are generating waste infrequently, contact your EHS department to schedule a pickup. Do not transport hazardous waste outside of your designated laboratory area.
Quantitative Data Summary
The following table summarizes general quantitative limits that are often applied to chemical waste disposal. Note that these are general guidelines and may not be applicable to this compound. Always follow your institution's specific protocols.
| Parameter | Guideline | Citation |
| Drain Disposal | Generally not permitted for hazardous chemicals. | |
| Satellite Accumulation Area (SAA) Volume Limit | Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA. | |
| Acute Hazardous Waste Limit in SAA | For certain highly toxic chemicals (P-listed waste), the accumulation limit is 1 quart. | |
| Empty Container Rinsing | An empty container that held an acute hazardous waste must be triple rinsed. |
Experimental Protocols
While this document focuses on disposal, the handling of this compound in experimental settings necessitates strict adherence to safety protocols to minimize waste generation and exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Cleanup: In the event of a spill, isolate the area and prevent the material from entering drains. For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, use an inert absorbent material, and then place the absorbed material into the hazardous waste container. Report all spills to your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
Essential Safety and Operational Protocols for Handling Buthionine Sulfoximine Ethyl Ester
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Buthionine sulfoximine ethyl ester, a compound used in various research applications, including studies on glutathione metabolism.[1][2]
Hazard Identification and Classification
This compound is classified with the following hazards.[1] It is crucial to understand these risks before handling the compound.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335 | Warning | May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Hand Protection: Wear chemical-resistant gloves.[3] Disposable nitrile gloves can provide adequate short-term protection.[4] For extended handling or in case of direct contact, consider double gloving.[5] Always inspect gloves for any damage before use and change them immediately if contact with the compound is known or suspected.[4][5]
-
Eye and Face Protection: Use chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard.[4] A face shield should be worn over safety glasses if there is a risk of splashing or a large-scale reaction.[4]
-
Body Protection: A laboratory coat must be worn and fully buttoned to cover as much skin as possible.[4] For handling larger quantities or when there is a significant risk of contamination, an impermeable gown is recommended.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3] If engineering controls are not sufficient or when handling large quantities, a NIOSH-approved respirator may be necessary.[4][6]
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Procedures
1. Pre-Handling Preparation:
- Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
- Don PPE: Put on all required personal protective equipment as detailed above.
- Prepare Workspace: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[3] Prepare all necessary equipment and materials before retrieving the compound.
2. Handling the Compound:
- Retrieval: this compound should be stored in a freezer to maintain its quality.[3] Allow the container to equilibrate to room temperature before opening to prevent condensation.
- Weighing and Aliquoting: If working with the solid form, handle it carefully to avoid creating dust.[3] Weigh the desired amount within the fume hood.
- Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling and Cleanup:
- Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment after use.
- Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and other disposable materials, in a designated and properly labeled hazardous waste container for collection by environmental health and safety personnel.[3]
- Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
- Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
References
- 1. Buthionine Sulfoximine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buthionine sulfoximine protects the viability of adult rat Leydig cells exposed to ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
